11-Oxomogroside IV
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27+,28-,29-,30+,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1 |
InChI Key |
YWAKRLANXLYUMX-DKSDYRPHSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-Oxomogroside IV: A Technical Guide to its Discovery and Origin in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document details the scientific journey from the initial identification of this compound to the elucidation of its biosynthetic pathway, with a focus on the enzymatic origin of its characteristic 11-oxo functional group. Experimental protocols for isolation and structural analysis are presented, alongside quantitative data and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
The first reported isolation and characterization of this compound from the fruit of Siraitia grosvenorii was by Niu et al. in 2017[1]. This discovery expanded the known diversity of mogrosides, the compounds responsible for the intense sweetness of monk fruit[2]. The structural elucidation of this compound was achieved through a combination of advanced spectroscopic and spectrometric techniques, which are standard in the field of natural product chemistry.
General Experimental Protocol for Isolation and Purification
While the complete experimental details from the original discovery paper by Niu et al. are not fully available in the public domain, a general workflow for the isolation of mogrosides, including this compound, can be outlined as follows[3]:
-
Extraction: Dried and powdered fruits of Siraitia grosvenorii are typically extracted using hot water or aqueous ethanol (B145695) to efficiently solubilize the polar glycosides[3].
-
Preliminary Purification: The crude extract is then subjected to column chromatography using macroporous adsorption resin. A stepwise gradient of ethanol in water is employed to separate the mogrosides from other plant constituents based on polarity[3].
-
Fractionation: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: The enriched fractions are further purified by preparative high-performance liquid chromatography (prep-HPLC), typically using a C18 column with a water/acetonitrile gradient, to yield the pure compound[3].
Structural Elucidation Methodology
The definitive structure of this compound was determined using a combination of the following spectroscopic methods[4]:
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of the compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the carbon-hydrogen framework of the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, thereby piecing together the complete structure of the aglycone and assigning the positions of the glycosidic linkages.
Origin and Biosynthesis of this compound
The biosynthesis of mogrosides in Siraitia grosvenorii is a complex multi-step process involving several key enzyme families[5]. The formation of the characteristic 11-oxo functional group in this compound is a critical step in this pathway.
The biosynthesis of mogrosides begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone[5]. This is followed by a series of oxidation and glycosylation reactions. The key enzyme responsible for the oxidation at the C-11 position is a multifunctional cytochrome P450 enzyme, CYP87D18[5]. In vitro enzymatic assays have demonstrated that CYP87D18 catalyzes the oxidation of cucurbitadienol to produce both 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol[5]. This 11-oxo cucurbitadienol then serves as a precursor for the subsequent glycosylation steps that lead to the formation of this compound.
The subsequent glycosylation of the 11-oxomogrol core is carried out by a series of UDP-glucosyltransferases (UGTs), which add glucose moieties at specific positions to generate the final structure of this compound.
Quantitative Data
The concentration of various mogrosides, including those with an 11-oxo functional group, varies depending on the maturity of the Siraitia grosvenorii fruit. While specific quantitative data for this compound across different developmental stages is not extensively documented, the table below presents available data for related mogrosides to provide context.
| Mogroside | Concentration (mg/g Dry Weight) in Mesocarp Callus | Reference |
| Mogroside V | 2.96 | [3] |
| 11-oxo-mogroside V | 0.66 | [3] |
| Siamenoside I | 0.26 | [3] |
| Mogroside IIIe | 0.08 | [3] |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound in Siraitia grosvenorii.
Experimental Workflow for Isolation and Structural Elucidation
Caption: General experimental workflow for the isolation and structural elucidation of this compound.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 11-Oxomogroside IV: Natural Sources, Abundance, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in nature. The document details its natural source, available data on its abundance, its biosynthetic pathway, and protocols for its extraction and isolation.
Natural Source of this compound
The sole identified natural source of this compound is the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This perennial vine, belonging to the Cucurbitaceae family, is native to Southern China. The fruit of S. grosvenorii is renowned for its intense sweetness, which is primarily attributed to a group of triterpenoid glycosides called mogrosides. This compound is one of the numerous mogrosides isolated from this fruit.
Abundance of this compound
Precise quantitative data for this compound is limited in publicly available literature. However, data for the closely related mogroside IV and other major mogrosides in monk fruit extracts provide an estimate of its likely concentration. Commercial monk fruit extracts are often standardized to the content of the most abundant mogroside, Mogroside V. Mogroside IV, a structural analog of this compound, is present in smaller quantities.
The following table summarizes the available quantitative data for mogrosides in Siraitia grosvenorii extracts. It is important to note that the concentration of individual mogrosides can vary depending on the fruit's maturity, processing methods, and the specific cultivar.
| Component | Content ( g/100g of Mogroside Extract) | Reference |
| Mogroside V | 44.52 ± 1.33 | [1] |
| 11-Oxomogroside V | 7.34 ± 0.16 | [1] |
| Mogroside VI | 4.58 ± 0.45 | [1] |
| Mogroside IV | 0.97 ± 0.05 | [1] |
| Mogroside III | 0.58 ± 0.03 | [1] |
Note: This data represents the composition of a specific mogroside extract and may not be representative of all monk fruit products.
Biosynthesis of this compound
This compound is a product of the complex triterpenoid biosynthesis pathway in Siraitia grosvenorii. The formation of the mogroside backbone and its subsequent modifications involve several key enzyme families. The introduction of the keto group at the C-11 position is a critical step that differentiates 11-oxomogrosides from other mogrosides.
The biosynthesis of mogrosides begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. This is followed by a series of oxidation and glycosylation steps. The key enzyme families involved in this pathway are:
-
Squalene (B77637) Epoxidases (SQE): Catalyze the epoxidation of squalene to 2,3-oxidosqualene.
-
Triterpenoid Synthases (TS): Specifically, cucurbitadienol synthase (CDS), which cyclizes 2,3-oxidosqualene to cucurbitadienol.
-
Epoxide Hydrolases (EPH): Involved in the modification of the cucurbitane skeleton.
-
Cytochrome P450s (CYP450): A diverse family of enzymes responsible for the hydroxylation and oxidation of the mogrol (B2503665) backbone. The oxidation at the C-11 position to form the keto group of this compound is catalyzed by a specific cytochrome P450 enzyme.
-
UDP-Glucosyltransferases (UGTs): These enzymes are responsible for attaching glucose moieties to the mogrol backbone at various positions, leading to the diverse range of mogrosides.
The following diagram illustrates the general biosynthetic pathway leading to mogrosides, including the formation of the 11-oxo functional group.
Caption: General biosynthetic pathway of mogrosides in Siraitia grosvenorii.
Experimental Protocols: Extraction and Isolation of Mogrosides
The following is a general protocol for the extraction and isolation of mogrosides from dried monk fruit. This protocol can be adapted and optimized for the specific isolation of this compound, likely requiring further chromatographic purification steps.
4.1. Extraction
-
Material Preparation: Start with dried fruit of Siraitia grosvenorii. Grind the fruit into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Mix the powdered monk fruit with 70% aqueous ethanol (B145695) in a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to 60-80°C and stir for 2-3 hours.
-
Filter the mixture to separate the liquid extract from the solid residue.
-
Repeat the extraction process on the solid residue two more times to maximize the yield.
-
Combine the liquid extracts from all three extractions.
-
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution is the crude mogroside extract.
4.2. Purification
-
Macroporous Resin Chromatography:
-
Pass the crude aqueous extract through a pre-conditioned macroporous adsorbent resin column (e.g., Amberlite XAD-7).
-
Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.
-
Elute the mogrosides from the resin using a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70% ethanol).
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Further Chromatographic Purification:
-
Fractions enriched with mogroside IV and its derivatives (including this compound) can be further purified using techniques such as silica (B1680970) gel chromatography or preparative HPLC.
-
For high-purity isolation of this compound, a reversed-phase preparative HPLC system (e.g., C18 column) with a mobile phase gradient of acetonitrile (B52724) and water is recommended.
-
The following diagram illustrates a general workflow for the extraction and isolation of mogrosides.
Caption: General experimental workflow for the extraction and isolation of mogrosides.
References
An In-depth Technical Guide to the Physicochemical Properties of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). As a member of the mogroside family, it is of significant interest for its potential as a natural, non-caloric sweetener and for its pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.
Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its biological activity and application in research and development. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |
| Molecular Weight | 1123.28 g/mol | [1] |
| CAS Number | 2096516-32-2 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695). | [2] |
| Melting Point | Data not available. | |
| UV-Vis Absorption | No significant absorption in the UV-Vis spectrum is expected due to the lack of extensive chromophores. Detection by HPLC is typically performed at low wavelengths, such as 210 nm. | |
| IR Spectrum | Characteristic peaks would include those for hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) functional groups. Specific spectral data is not readily available. |
Experimental Protocols
Isolation and Purification of this compound from Siraitia grosvenorii
The following protocol outlines a general method for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.
3.1.1. Extraction
-
Preparation of Plant Material: Dried fruits of Siraitia grosvenorii are ground into a fine powder.
-
Hot Water Extraction: The powdered fruit is mixed with deionized water (typically at a solid-to-liquid ratio of 1:10 to 1:15 g/mL).
-
The mixture is heated to 60-80°C for 2-3 hours with continuous stirring.
-
The extract is filtered to remove solid residues. This process is often repeated multiple times to maximize the yield.
-
The aqueous extracts are then combined for further purification.
3.1.2. Purification
-
Macroporous Resin Chromatography: The crude aqueous extract is passed through a macroporous adsorbent resin column (e.g., Amberlite XAD series) to remove polar impurities like sugars and pigments.
-
The column is washed with deionized water.
-
Mogrosides are eluted using a gradient of aqueous ethanol (e.g., 30-70%).
-
The eluate containing the mogrosides is collected and concentrated using a rotary evaporator.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.
References
Unveiling 11-Oxomogroside IV: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, isolation, and potential therapeutic applications of this natural compound.
Core Compound Identification
This compound is a complex natural product with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 2096516-32-2 | [1] |
| Molecular Formula | C₅₄H₉₀O₂₄ | |
| Molecular Weight | 1123.28 g/mol | |
| Source | Fruits of Siraitia grosvenorii | [1] |
Physicochemical and Biological Data Summary
While specific experimental data for this compound is limited in publicly available literature, data from closely related compounds, particularly 11-oxo-mogroside V, provide valuable insights into its potential biological activities.
| Parameter | Value / Activity | Compound | Source |
| Cytotoxicity (SMMC-772 tumor cells) | IC₅₀: 288 µg/mL | This compound A | [2] |
| Antioxidant Activity (O₂⁻ scavenging) | EC₅₀: 4.79 µg/mL | 11-oxo-mogroside V | |
| Antioxidant Activity (H₂O₂ scavenging) | EC₅₀: 16.52 µg/mL | 11-oxo-mogroside V | |
| Antioxidant Activity (•OH scavenging) | EC₅₀: 146.17 µg/mL | 11-oxo-mogroside V | |
| Anti-carcinogenic Activity | Inhibits two-stage skin carcinogenesis | 11-oxo-mogroside V | [3] |
| Anti-inflammatory Activity | Modulates NF-κB and MAPK pathways | Mogroside V |
Experimental Protocols
Isolation and Purification of Mogrosides from Siraitia grosvenorii
This protocol outlines a general method for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.
a. Extraction:
-
Mix dried and powdered monk fruit with 70% aqueous ethanol (B145695).
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for several hours with continuous stirring.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to yield a crude extract.
b. Purification:
-
Macroporous Resin Chromatography:
-
Load the crude extract onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove polar impurities.
-
Elute the mogrosides using a stepwise gradient of ethanol in water.
-
Collect and pool fractions containing the desired compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column.
-
Employ a gradient elution with a mobile phase of acetonitrile (B52724) and water.
-
Collect the fractions corresponding to this compound.
-
Analytical Quantification by HPLC
A validated HPLC method is crucial for the quantitative analysis of this compound in extracts and purified samples.
-
Column: ODS (C18) column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a gradient program.
-
Flow Rate: Approximately 0.75 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 40°C.
-
Quantification: Based on a calibration curve generated from a purified standard of this compound.
Putative Signaling Pathways
Based on studies of related mogrosides, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.
Caption: Putative anti-inflammatory mechanism of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the isolation and analysis of this compound.
References
The Biosynthesis of Mogrosides: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway in Monk Fruit (Siraitia grosvenorii)
This technical guide provides a comprehensive overview of the biosynthesis of mogrosides, the intensely sweet triterpenoid (B12794562) glycosides found in monk fruit. It is intended for researchers, scientists, and drug development professionals interested in understanding and potentially manipulating this valuable metabolic pathway. This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside detailed experimental protocols for key analytical and biochemical procedures.
Introduction to Mogrosides
Mogrosides are a class of cucurbitane-type triterpenoid glycosides that are the primary contributors to the characteristic sweetness of monk fruit (Siraitia grosvenorii), a perennial vine native to southern China.[1] The most abundant and sweetest of these is Mogroside V, which is estimated to be approximately 250-300 times sweeter than sucrose, making it a popular natural, non-caloric sweetener in the food and beverage industry.[2][3] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities.[4] Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering efforts aimed at enhancing their production in their native plant or in heterologous systems.
The biosynthesis of mogrosides is a complex process involving five key enzyme families: squalene (B77637) epoxidases (SQEs), triterpenoid synthases (specifically cucurbitadienol (B1255190) synthase, CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2] The pathway can be broadly divided into three main stages: the formation of the cucurbitadienol backbone, the oxidation of this backbone to form the aglycone mogrol (B2503665), and the subsequent glycosylation of mogrol to produce the various mogrosides.
The Mogroside Biosynthetic Pathway
The biosynthesis of mogrosides originates from the mevalonate (B85504) (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are then converted to squalene, the linear triterpene precursor.
Formation of the Cucurbitadienol Skeleton
The initial committed steps in mogroside biosynthesis involve the cyclization of squalene to form the characteristic cucurbitane skeleton.
-
Epoxidation of Squalene: The pathway begins with the epoxidation of squalene. In S. grosvenorii, this is catalyzed by squalene epoxidase (SQE) . Interestingly, unlike the typical formation of 2,3-oxidosqualene (B107256) in most triterpenoid pathways, the biosynthesis of mogrosides proceeds via 2,3;22,23-dioxidosqualene .[5][6] Two key SQE enzymes, SgSQE1 and SgSQE2, have been identified, with SgSQE2 being capable of catalyzing this dual epoxidation.[5]
-
Cyclization to Cucurbitadienol: The resulting 2,3-oxidosqualene is then cyclized by cucurbitadienol synthase (CS) to form the foundational tetracyclic triterpenoid skeleton of cucurbitadienol .[7]
Oxidation of Cucurbitadienol to Mogrol
Following the formation of cucurbitadienol, a series of oxidation and hydroxylation reactions occur to produce the aglycone mogrol .
-
Hydroxylation by Cytochrome P450s: The cucurbitadienol molecule undergoes hydroxylation at the C-11 position, a reaction catalyzed by a cytochrome P450 monooxygenase (CYP450) , specifically CYP87D18.[1][8]
-
Epoxidation and Hydration: The pathway also involves the action of an epoxide hydrolase (EPH) , which is thought to be involved in the formation of the hydroxyl groups at the C-24 and C-25 positions of the side chain, leading to the final structure of mogrol.[2]
Glycosylation of Mogrol to Mogrosides
The final stage of the pathway is a series of glycosylation steps, where glucose moieties are sequentially added to the mogrol aglycone by various UDP-glucosyltransferases (UGTs) . This process is responsible for the diversity of mogrosides and their varying sweetness intensities.
-
Initial Glycosylation: The initial glycosylation events occur at the C-3 and C-24 hydroxyl groups of mogrol, forming monoglucosylated intermediates and eventually the di-glucosylated Mogroside IIE .[2]
-
Further Glycosylation: Subsequent glycosylation steps, primarily catalyzed by UGTs from the UGT94 family, add more glucose units to the initial glucose molecules, leading to the formation of Mogroside III, Siamenoside I, Mogroside IV, and finally the highly sweet Mogroside V .[4]
Caption: The core biosynthetic pathway of mogrosides in monk fruit.
Quantitative Data
Mogroside Content During Fruit Development
The accumulation of different mogrosides varies significantly throughout the development and ripening of monk fruit. Early stages are characterized by the presence of less glycosylated, bitter-tasting mogrosides, which are progressively converted to the sweeter, more highly glycosylated forms.
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) | Total Mogrosides (mg/g DW) |
| 15 | Predominant | Low | Low | Low | Low | - |
| 30 | High | Increasing | Low | Low | Low | - |
| 45 | Decreasing | High | Increasing | Increasing | Increasing | - |
| 60 | Low | Decreasing | High | High | Predominant | - |
| 75 | Low | Low | Stabilizing | Stabilizing | High & Stabilizing | - |
| 80 | - | - | - | - | ~6.9 | - |
| 90 | Low | Low | Stable | Stable | High & Stable | - |
Data compiled and interpreted from multiple sources.[3][9][10]
Enzyme Kinetic Parameters
Kinetic studies on the enzymes of the mogroside biosynthesis pathway are crucial for understanding their efficiency and for metabolic engineering applications.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) | Specific Activity (nmol min⁻¹ mg⁻¹) |
| Cucurbitadienol Synthase (50R573L variant) | 2,3-Oxidosqualene | - | - | - | 10.24 |
Data from a study on cucurbitadienol synthase variants.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of mogroside biosynthesis.
RNA Extraction and cDNA Synthesis from S. grosvenorii Fruit
Objective: To isolate high-quality total RNA from monk fruit tissue for downstream applications such as qPCR and RNA-seq.
Materials:
-
Fresh or frozen S. grosvenorii fruit tissue
-
Liquid nitrogen
-
Mortar and pestle
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (RNase-free)
-
RNase-free water
-
DNase I (RNase-free)
-
cDNA synthesis kit (e.g., reverse transcriptase, dNTPs, oligo(dT) primers)
-
Spectrophotometer (e.g., NanoDrop)
-
Gel electrophoresis system
Protocol:
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of fruit tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a tube containing 1 mL of TRIzol reagent.
-
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
-
DNase Treatment and Quality Control:
-
Treat the RNA sample with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA bands should be visible.
-
-
cDNA Synthesis:
-
Use 1-2 µg of total RNA as a template for first-strand cDNA synthesis using a reverse transcriptase and oligo(dT) primers, following the manufacturer's protocol.
-
The resulting cDNA can be used for qPCR or cloning.
-
This protocol is a generalized procedure based on standard molecular biology techniques and information from related studies.[11][12]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of mogroside biosynthesis genes in different tissues or at different developmental stages.
Materials:
-
cDNA (synthesized as described in Protocol 4.1)
-
Gene-specific primers for target and reference genes
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Protocol:
-
Primer Design and Validation:
-
Design primers for the genes of interest (e.g., SgSQE, SgCS, SgCYP450, SgUGT) and at least one stable reference gene (e.g., Actin, GAPDH). Primers should be 18-24 nucleotides in length with a melting temperature (Tm) of 58-62°C and produce an amplicon of 100-200 bp.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
This is a standard qPCR protocol. Specific conditions may need to be optimized.[13][14]
Heterologous Expression and Purification of Mogroside Biosynthesis Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Materials:
-
Expression vector (e.g., pET, pGEX) containing the gene of interest
-
E. coli expression host (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme (B549824), DNase I
-
Sonciator or French press
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE system
Protocol:
-
Transformation and Culture:
-
Transform the expression vector into a suitable E. coli host strain.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein production.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the affinity resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
-
Purity Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Pool the fractions containing the pure protein and dialyze into a suitable storage buffer.
-
This is a general protocol for protein expression and purification. Optimization may be required for specific enzymes.[15]
Caption: A typical workflow for heterologous protein expression and purification.
In Vitro Enzyme Assays
Objective: To determine the activity and substrate specificity of the purified recombinant enzymes.
A. Cucurbitadienol Synthase (CS) Assay:
-
Reaction Mixture:
-
Purified CS enzyme
-
Substrate: 2,3-oxidosqualene
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
Stop the reaction by adding a solvent (e.g., ethyl acetate).
-
Extract the product with the organic solvent.
-
Analyze the product by GC-MS or LC-MS.
-
B. Cytochrome P450 (CYP450) Assay:
-
Reaction Mixture:
-
Microsomes containing the expressed CYP450
-
Substrate: Cucurbitadienol
-
NADPH
-
Buffer: e.g., 100 mM HEPES, pH 7.5
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and extract the products.
-
Analyze the products by UPLC-MS.[16]
-
C. UDP-Glucosyltransferase (UGT) Assay:
-
Reaction Mixture:
-
Purified UGT enzyme
-
Substrate: Mogrol or a mogroside intermediate
-
UDP-glucose
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.2, 5 mM MgCl₂
-
-
Procedure:
-
Incubate the reaction at 30°C.
-
Stop the reaction and extract the products with ethyl acetate.
-
Analyze the products by LC-MS.[17]
-
HPLC-MS/MS Analysis of Mogrosides
Objective: To separate and quantify mogrosides in fruit extracts or enzyme assay samples.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Mogroside standards
Protocol:
-
Sample Preparation:
-
Extract mogrosides from powdered fruit tissue with 80% methanol.
-
Centrifuge the extract and filter the supernatant.
-
Dilute the sample as needed before injection.
-
-
Chromatographic Separation:
-
Use a gradient elution program to separate the different mogrosides. A typical gradient might be:
-
0-5 min: 20-30% B
-
5-15 min: 30-40% B
-
15-20 min: 40-50% B
-
-
Set the column temperature and flow rate as appropriate for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each mogroside.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte.
-
-
Quantification:
-
Generate a calibration curve using serial dilutions of authentic mogroside standards.
-
Quantify the mogrosides in the samples by comparing their peak areas to the calibration curve.
-
This is a general HPLC-MS/MS method. Specific parameters will need to be optimized for the instrument and column used.
Conclusion
The elucidation of the mogroside biosynthesis pathway in Siraitia grosvenorii has been a significant achievement in the field of plant metabolic engineering. The identification of the key enzymes and the understanding of the sequence of reactions provide a solid foundation for efforts to increase the yield of these valuable natural sweeteners. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers working to further unravel the intricacies of this pathway and to harness its potential for biotechnological applications. Future work in this area will likely focus on the regulatory networks controlling the expression of the biosynthetic genes and on the development of robust heterologous production systems for mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [Cloning and expression analysis of squalene epoxidase genes from Siraitia grosvenorii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. [Extraction of total RNA and cloning of sgDHAR gene from Siraitia grosvenorii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of recombinant squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold [frontiersin.org]
- 17. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
Preliminary Biological Activity of 11-Oxomogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which is known for its intense sweetness and various pharmacological activities, this compound is a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its closely related analogs. Due to the limited specific research on this compound, this document synthesizes available data and supplements it with more extensive findings from studies on structurally similar compounds, primarily 11-Oxomogroside V, to offer a broader perspective on its potential pharmacological profile. This guide includes a summary of quantitative biological data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
Cucurbitane glycosides, the primary active components of monk fruit, are renowned for their non-caloric sweetening properties and a range of health benefits, including antioxidant, anti-inflammatory, and anti-tumor effects.[1][2] The core structure of these compounds is a tetracyclic triterpenoid aglycone known as mogrol (B2503665). Variations in the glycosidic linkages and modifications to the mogrol backbone, such as the presence of an oxo- group at the C-11 position, give rise to a diverse family of mogrosides with distinct biological activities. This compound belongs to this class of compounds and is a subject of growing interest in the fields of natural product chemistry and drug discovery.
Quantitative Biological Activity
Direct quantitative data on the biological activity of this compound is scarce in current scientific literature. However, studies on its close structural analogs provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for this compound A and the more extensively studied 11-Oxomogroside V.
Table 1: Anti-tumor Activity of this compound A
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |
| This compound A | SMMC-7721 (Human hepatoma) | Cytotoxic | 288 |
¹Data from a study on cucurbitane triterpene glycosides from unripe fruits of Luo Han Guo.
Table 2: Antioxidant Activity of 11-Oxomogroside V
| Compound | Activity | EC₅₀ (µg/mL) |
| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) Scavenging | 4.79 |
| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |
| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 |
| 11-Oxomogroside V | •OH-induced DNA Damage Inhibition | 3.09 |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the biological activity of this compound and related compounds.
Extraction and Purification of Cucurbitane Glycosides
A general method for extracting and purifying mogrosides from monk fruit is as follows:
-
Extraction: Mix dried and powdered monk fruit with deionized water (e.g., 1:10 w/v ratio). Heat the mixture at 60-80°C for 2-4 hours with continuous stirring. The extraction process is typically repeated 2-3 times to maximize the yield.
-
Filtration and Concentration: The combined aqueous extracts are filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification via Macroporous Resin Chromatography: The concentrated extract is loaded onto a macroporous adsorbent resin column (e.g., Amberlite XAD series). The column is first washed with deionized water to eliminate sugars and other highly polar impurities. Subsequently, the mogrosides are eluted using a gradient of aqueous ethanol (B145695) (e.g., 30-70%).
-
Further Purification: For higher purity, additional chromatographic steps, such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC), can be employed.
In Vitro Antioxidant Activity Assay (Chemiluminescence Method)
This protocol is used to quantify the reactive oxygen species (ROS) scavenging activity of a test compound.
-
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture in a Tris-HCl buffer containing luminol (B1675438) and the test compound at various concentrations.
-
Initiate the reaction by adding pyrogallol, which generates superoxide radicals through autoxidation.
-
Immediately measure the chemiluminescence intensity over time.
-
The scavenging percentage is calculated by comparing the chemiluminescence intensity of the sample to a control without the test compound.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing a Tris-HCl buffer, luminol, and hydrogen peroxide.
-
Add the test compound at various concentrations.
-
Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate hydroxyl radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add the test compound at various concentrations to the system.
-
Measure the inhibition of chemiluminescence, which indicates •OH scavenging.
-
-
Data Analysis: For each ROS, plot the percentage of inhibition against the sample concentration to calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Hydroxyl Radical-Induced DNA Damage Assay
This assay assesses the protective effect of a compound against DNA damage caused by hydroxyl radicals.
-
Reaction Setup: Prepare a reaction mixture containing plasmid DNA (e.g., pBR322), a phosphate (B84403) buffer (pH 7.4), and the test compound at various concentrations.
-
Induction of DNA Damage: Add Fenton's reagent (FeSO₄ and H₂O₂) to the mixture to generate hydroxyl radicals. Incubate the mixture at 37°C for a specified duration (e.g., 30 minutes).
-
Reaction Termination and Analysis: Stop the reaction by adding a loading dye containing a chelating agent like EDTA. Analyze the DNA samples using agarose (B213101) gel electrophoresis.
-
Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The protective effect is determined by quantifying the intensity of the supercoiled DNA band, as DNA damage will convert it to open circular and linear forms.
Visualization of Pathways and Workflows
Experimental Workflows
Caption: Workflow for the extraction and purification of mogrosides.
Caption: Workflow for in vitro antioxidant activity assays.
Signaling Pathways
While specific signaling pathway modulation by this compound has not been elucidated, related mogrosides have been shown to influence key inflammatory pathways such as NF-κB and MAPK.[3]
Caption: Potential modulation of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
The preliminary data on this compound and its analogs suggest a promising profile of biological activities, particularly in the areas of anti-tumor and antioxidant effects. The presence of the 11-oxo functional group appears to play a significant role in modulating these activities. However, a clear need exists for further research focused specifically on this compound to fully characterize its pharmacological properties.
Future studies should aim to:
-
Isolate or synthesize sufficient quantities of high-purity this compound for comprehensive biological screening.
-
Determine its IC₅₀ and EC₅₀ values across a range of cancer cell lines and in various antioxidant and anti-inflammatory assays.
-
Investigate its mechanism of action by elucidating its effects on key signaling pathways, such as NF-κB, MAPK, and others related to apoptosis and cell cycle regulation.
-
Conduct in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile.
A deeper understanding of the biological activities of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents and functional food ingredients.
References
- 1. Quantitative measurement of hydroxyl radical induced DNA double-strand breaks and the effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to Cucurbitane Triterpenoid Glycosides: From Phytochemistry to Pharmacology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitane triterpenoid (B12794562) glycosides are a class of highly oxygenated tetracyclic triterpenoids derived from the cucurbitane nucleus skeleton, specifically 19-(10→9β)-abeo-10α-lanost-5-ene.[1] These compounds are characteristic secondary metabolites found predominantly in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon), a plant used extensively in traditional medicine and consumed as a vegetable.[2][3][4] Over the past few decades, extensive research has revealed that these compounds possess a wide array of potent biological and pharmacological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and anti-obesity effects.[2] Their structural diversity and significant bioactivities have made them a focal point for phytochemical research and drug discovery. To date, more than 300 different cucurbitane-type triterpenoids have been identified. This guide provides an in-depth review of their chemistry, biological activities, and the experimental methodologies used to study them, with a focus on their therapeutic potential.
Chemical Diversity and Structure
The basic structure of cucurbitane triterpenoids is a tetracyclic core. The vast chemical diversity within this class arises from various modifications to this core, including different oxygenation patterns and the attachment of one or more sugar moieties (glycosylation) at different positions, most commonly at C-3. The nature and number of these sugar units, such as D-glucose or D-allose, further contribute to the structural variety and influence the compounds' biological activities. Structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Pharmacological Activities and Mechanisms of Action
Cucurbitane triterpenoid glycosides exhibit a broad spectrum of pharmacological effects, making them promising candidates for the development of new therapeutic agents.
Anti-Diabetic Activity
The anti-diabetic properties of cucurbitane triterpenoids are among their most well-documented effects. These compounds can help manage blood sugar through multiple mechanisms.
-
α-Glucosidase Inhibition: One key mechanism is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. By inhibiting this enzyme, these glycosides can slow down glucose absorption and reduce postprandial hyperglycemia.
-
Insulin (B600854) Sensitivity and Glucose Uptake: Certain cucurbitane triterpenoids have been shown to improve insulin sensitivity and enhance glucose uptake in peripheral tissues like skeletal muscle. This is often mediated through the activation of the Insulin Receptor Substrate-1 (IRS-1) and its downstream signaling pathways, such as the PI3K-Akt pathway, which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
The following table summarizes the α-glucosidase inhibitory activities of several cucurbitane triterpenoid glycosides isolated from Momordica charantia.
| Compound | IC50 (μM) |
| Charantoside J (2) | 63.26 ± 3.04 |
| Goyaglycoside-l (5) | 45.31 ± 2.15 |
| Charantoside I (7) | 28.40 ± 1.33 |
| Charantoside III (8) | 48.27 ± 2.58 |
| Momordicoside K (9) | 35.19 ± 1.84 |
| Acarbose (Positive Control) | 87.65 ± 6.51 |
| Data sourced from a 2020 study on compounds from Momordica charantia fruits. |
The diagram below illustrates the signaling cascade initiated by cucurbitane triterpenoids to enhance glucose uptake in muscle cells.
Caption: IRS-1/PI3K-Akt signaling pathway activated by cucurbitane triterpenoids.
Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including diabetes and cancer. Cucurbitane triterpenoid glycosides have demonstrated significant anti-inflammatory properties. They act by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages and dendritic cells.
-
Inhibition of Pro-inflammatory Cytokines: Studies have shown that these compounds can potently inhibit the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12 p40), and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells.
-
Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.
The table below presents the IC50 values for the inhibition of cytokine production by various cucurbitane-type triterpenoids in LPS-stimulated bone marrow-derived dendritic cells (BMDCs).
| Compound Number | Inhibition of IL-6 (IC50, μM) | Inhibition of IL-12 p40 (IC50, μM) | Inhibition of TNF-α (IC50, μM) |
| 3 | 0.245 | 0.089 | 1.986 |
| 4 | 0.363 | 0.093 | 0.810 |
| 6 | 0.381 | 0.131 | 0.043 |
| 9 | 1.890 | 0.320 | 0.087 |
| 11 | 0.157 | 0.012 | 0.033 |
| 12 | 0.028 | 0.015 | 0.142 |
| SB203580 (Control) | 5.000 | 3.500 | 7.200 |
| Data sourced from a 2021 study on compounds from Momordica charantia fruit. |
This diagram shows a simplified overview of how cucurbitane triterpenoids interfere with the NF-κB inflammatory pathway.
Caption: Inhibition of the NF-κB signaling pathway by cucurbitane triterpenoids.
Anti-Cancer and Anti-Proliferative Activity
Cucurbitane triterpenoids have shown efficacy against various cancer cell lines, including those for liver, breast, and colon cancer. Their mechanisms of action are multifaceted and involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.
The table below shows the cytotoxic activity of Karaviloside III, a cucurbitane glycoside, against liver cancer cell lines and hepatic stellate cells involved in fibrosis.
| Cell Line | Activity | IC50 (μM) |
| t-HSC/Cl-6 (Murine Hepatic Stellate Cells) | Anti-hepatic fibrosis | 3.74 ± 0.13 |
| Hep3B (Human Hepatocellular Carcinoma) | Anti-hepatoma | 16.68 ± 2.07 |
| HepG2 (Human Hepatocellular Carcinoma) | Anti-hepatoma | 4.12 ± 0.36 |
| Data sourced from a 2018 study on compounds from Momordica charantia. |
Experimental Protocols
The study of cucurbitane triterpenoid glycosides involves a multi-step process from plant material to purified active compounds, followed by biological evaluation.
Extraction and Isolation
A typical protocol for extracting and isolating these compounds is as follows:
-
Extraction: Dried and powdered plant material (e.g., fruits of M. charantia) is extracted with a solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room or slightly elevated temperature. The resulting solution is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity. The cucurbitane glycosides are often enriched in the EtOAc and n-butanol fractions.
-
Chromatographic Purification: The enriched fractions are subjected to repeated column chromatography (CC). This may involve various stationary phases, including silica (B1680970) gel, C18 reversed-phase silica, and macroporous resins (e.g., D101).
-
Final Purification: Final purification of individual compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (RP-HPLC) column.
Workflow: Isolation and Characterization
The following diagram outlines the general workflow for the isolation and characterization of cucurbitane triterpenoid glycosides.
Caption: General workflow for isolation and analysis of cucurbitane glycosides.
Key Experimental Assays
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) to produce p-nitrophenol, which is yellow and can be quantified spectrophotometrically by its absorbance.
-
Procedure:
-
Test compounds and a positive control (e.g., acarbose) are dissolved in a suitable solvent like DMSO and diluted with a phosphate (B84403) buffer (pH 6.8).
-
The compound solution is incubated with α-glucosidase enzyme solution.
-
The reaction is initiated by adding the PNPG substrate.
-
After a set incubation period, the reaction is stopped (e.g., by adding Na2CO3).
-
The absorbance of the resulting p-nitrophenol is measured, and the percentage of inhibition is calculated. The IC50 value is determined from a dose-response curve.
-
This assay evaluates the effect of compounds on the production of inflammatory mediators.
-
Cell Culture: An appropriate cell line, such as RAW 264.7 murine macrophages or bone marrow-derived dendritic cells (BMDCs), is cultured.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated based on the dose-dependent inhibition of cytokine production. Cell viability is also assessed (e.g., via MTT assay) to ensure the observed effects are not due to cytotoxicity.
Conclusion and Future Perspectives
Cucurbitane triterpenoid glycosides represent a structurally diverse and pharmacologically significant class of natural products. Their demonstrated efficacy in modulating key pathways related to diabetes, inflammation, and cancer positions them as highly valuable leads for drug development. Future research should focus on several key areas: elucidating detailed structure-activity relationships (SAR), optimizing extraction and purification techniques to improve yields, and conducting preclinical and clinical trials to validate their therapeutic potential in human diseases. Furthermore, exploring synergistic effects with existing drugs and developing novel drug delivery systems could enhance their bioavailability and clinical utility. The continued investigation of these remarkable compounds holds great promise for the future of natural product-based medicine.
References
- 1. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitane triterpenoids from the fruit of Momordica charantia L. and their anti-hepatic fibrosis and anti-hepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 11-Oxomogroside IV and its Relation to Mogroside V
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Oxomogroside IV and its structural and metabolic relationship to Mogroside V, two prominent cucurbitane-type triterpenoid (B12794562) glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). This document details their chemical structures, biosynthetic origins, and comparative biological activities, with a focus on their anti-inflammatory, antioxidant, and anti-cancer properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts in this area.
Introduction
Mogrosides, the primary sweetening compounds in monk fruit, have garnered significant attention for their potential therapeutic applications beyond their use as natural, non-caloric sweeteners. Among the various mogrosides, Mogroside V is the most abundant.[1] Its oxidized derivative, this compound, is also a naturally occurring compound found in the fruit.[2] The presence of a ketone group at the C-11 position in this compound, in place of a hydroxyl group in Mogroside V, significantly influences its biological activity. This guide aims to provide a detailed technical resource on these two compounds for the scientific community.
Chemical Structures and Relationship
Mogroside V and this compound share the same core tetracyclic triterpenoid aglycone, mogrol, but differ at the C-11 position.
-
Mogroside V: Possesses a hydroxyl (-OH) group at the C-11 position.
-
This compound: Features a ketone (=O) group at the C-11 position.
This structural difference is the result of metabolic oxidation. In vivo studies have demonstrated that Mogroside V undergoes metabolic transformations including dehydrogenation and oxidation.[3] This suggests a biosynthetic pathway where Mogroside V can be converted to its 11-oxo derivative. While the specific enzymes, such as cytochrome P450s, responsible for this conversion in humans have not been fully elucidated, the metabolic fate of Mogroside V points to the formation of 11-oxo-mogrosides.[4][5]
Figure 1: Chemical relationship between Mogroside V and this compound.
Quantitative Data on Biological Activities
The structural modification at the C-11 position impacts the biological activities of these compounds. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anti-cancer effects.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | EC50 (µg/mL) | Reference |
| 11-oxo-mogroside V * | Superoxide (B77818) Anion (O₂⁻) Scavenging | 4.79 | |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | ||
| Hydroxyl Radical (•OH) Scavenging | 146.17 | ||
| Mogroside V | DPPH Radical Scavenging | 1118.1 | |
| ABTS Radical Scavenging | 1473.2 | ||
| Hydroxyl Radical (•OH) Scavenging | 48.44 |
Note: Data for this compound is limited; data for the closely related 11-oxo-mogroside V is presented as a surrogate.
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Mogroside V | Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Not Reported | |
| Mogroside IIIE * | Nitric Oxide (NO) Production | RAW264.7 cells | Not Reported (Strongest inhibition among tested mogrosides) |
Table 3: Comparative Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mogroside V | PANC-1 | Pancreatic | ~100-250 (Concentration-dependent inhibition) | |
| Mogroside IVe * | HT29 | Colorectal | Not explicitly stated, but dose-dependent inhibition observed | |
| Hep-2 | Laryngeal | Not explicitly stated, but dose-dependent inhibition observed |
Note: Data for this compound is limited. Data for Mogroside IVe is presented as it is a structurally related mogroside with reported anti-cancer activity.
Signaling Pathways and Mechanisms of Action
Mogroside V has been shown to modulate several key signaling pathways implicated in inflammation, cancer, and metabolic diseases. Due to structural similarities, it is plausible that this compound may exert its effects through similar mechanisms.
STAT3 Signaling Pathway
Mogroside V has been demonstrated to inhibit the STAT3 signaling pathway in pancreatic cancer cells. This inhibition leads to the downregulation of downstream targets involved in cell proliferation and survival, ultimately promoting apoptosis and cell cycle arrest.
Figure 2: Inhibition of the STAT3 signaling pathway by Mogroside V.
NF-κB and MAPK Signaling Pathways
Mogroside V exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to attenuate the phosphorylation of NF-κB p65 and key MAPK proteins (ERK, JNK, p38), thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).
Figure 3: Modulation of NF-κB and MAPK pathways by Mogroside V.
Nrf2/HO-1 Signaling Pathway
While direct evidence for this compound is pending, related antioxidant compounds have been shown to activate the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. Given the potent antioxidant activity of 11-oxo-mogrosides, this pathway represents a plausible mechanism of action.
Experimental Protocols
Extraction and Purification of Mogrosides from Siraitia grosvenorii
This protocol describes a general method for the isolation and purification of mogrosides.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Deionized water
-
Macroporous adsorbent resin (e.g., HPD-100)
-
HPLC system with a C18 column
Procedure:
-
Extraction:
-
Mix the powdered fruit with deionized water (1:10 w/v).
-
Heat the mixture at 60-80°C for 2 hours with continuous stirring.
-
Filter the mixture to collect the aqueous extract. Repeat the extraction on the residue to maximize yield.
-
-
Purification with Macroporous Resin:
-
Pass the combined aqueous extracts through a pre-conditioned macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the mogrosides with a gradient of aqueous ethanol (e.g., 30-70%).
-
Collect the fractions and concentrate them using a rotary evaporator.
-
-
HPLC Analysis and Purification:
-
Analyze the purity of the fractions using an HPLC system with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
-
For higher purity, perform preparative HPLC to isolate individual mogrosides.
-
Figure 4: Experimental workflow for mogroside extraction and purification.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Mogroside V)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
STAT3 Phosphorylation Assay by Western Blot
This protocol assesses the effect of the compounds on the phosphorylation of STAT3.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Appropriate cell culture medium
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture the cancer cells and treat them with the test compounds at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Conclusion
This compound and Mogroside V are structurally related cucurbitane glycosides with significant therapeutic potential. The oxidation at the C-11 position in this compound appears to enhance its antioxidant properties, particularly in scavenging superoxide anions and hydrogen peroxide. Both compounds exhibit anti-inflammatory and anti-cancer activities, primarily through the modulation of key signaling pathways such as STAT3, NF-κB, and MAPK. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore the pharmacological activities of these promising natural products. Future research should focus on elucidating the specific enzymatic conversion of Mogroside V to this compound and conducting direct comparative studies on a wider range of biological activities to fully understand their structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to 11-Oxomogroside IV: Spectroscopic Data and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.
Introduction to this compound
This compound is a member of the mogroside family, which are the principal sweetening components of monk fruit. Beyond their intense sweetness, mogrosides have garnered significant scientific interest for their potential pharmacological activities. The structural elucidation of these complex natural products relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The definitive structural characterization of this compound was reported by Niu et al. in a 2017 publication in the Journal of Natural Products. This study detailed the isolation and structural elucidation of several new cucurbitane glucosides, including this compound, from Siraitia grosvenorii. The structure was determined through extensive analysis of 1D and 2D NMR data, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
While the full text of the primary publication is not publicly available, this guide compiles the available spectroscopic data from related compounds and general protocols to provide a comprehensive analytical overview.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition and exact mass of a compound. For this compound, the molecular formula is C₅₄H₉₀O₂₄, with a corresponding molecular weight of 1123.28 g/mol .[1] The expected m/z value in HRESIMS would correspond to this molecular weight with various adducts (e.g., [M+H]⁺, [M+Na]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related mogrosides. The spectra are typically recorded in deuterated pyridine (B92270) (pyridine-d₅) or a mixture of pyridine-d₅ and D₂O.
Table 1: ¹H NMR Spectroscopic Data for a Related Mogroside Glycoside (in pyridine-d₅/D₂O, 500 MHz) [2]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) |
| GlcIV-1 | 4.84 | d (7.7) |
| GlcIV-2 | 3.98 | m |
| GlcIV-3 | 4.27 | m |
| GlcIV-4 | 4.27 | m |
| ... | ... | ... |
Note: This table represents data for a related mogroside and serves as a reference for the expected chemical shifts for the glycosidic portions of this compound.
Table 2: ¹³C NMR Spectroscopic Data for a Related Mogroside Glycoside (in pyridine-d₅/D₂O, 125 MHz) [2]
| Position | ¹³C Chemical Shift (δ, ppm) |
| GlcIV-1 | 106.7 |
| GlcIV-2 | 74.8 |
| GlcIV-3 | 76.5 |
| GlcIV-4 | 81.4 |
| ... | ... |
Note: This table represents data for a related mogroside and serves as a reference for the expected chemical shifts for the glycosidic portions of this compound.
Experimental Protocols
The isolation and spectroscopic analysis of this compound involve a multi-step process, beginning with the extraction from the plant material and culminating in the acquisition of high-resolution spectral data.
Isolation and Purification of this compound
A general workflow for the isolation of mogrosides from Siraitia grosvenorii is presented below. The specific conditions for isolating this compound would involve optimization of this general procedure.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of 11-Oxomogroside IV from Monk Fruit (Siraitia grosvenorii)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] These compounds, including the more abundant Mogroside V, are responsible for the fruit's intense sweetness and are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[3][4] This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from monk fruit, intended for research and development purposes. The methodologies described are based on established techniques for mogroside separation and may be optimized for targeted purification of this compound.[3]
Data Presentation
The following tables summarize the quantitative data for various mogrosides found in monk fruit, providing a comparative overview of their relative abundance.
Table 1: Mogroside Content in Dried Monk Fruit
| Compound | Content (% of Dry Weight) | Reference |
| Mogroside V | 0.8 - 1.3 | |
| 11-Oxomogroside V | 0.66 | |
| Mogroside IV | 0.97 ± 0.05 | |
| Siamenoside I | 0.26 | |
| Mogroside IIIe | 0.08 | |
| Mogroside VI | 4.58 ± 0.45 | |
| Mogroside III | 0.58 ± 0.03 | |
| Total Mogrosides | 80.14 ± 0.50 |
Table 2: Composition of a Purified Mogroside Extract
| Compound | Composition (%) | Reference |
| Mogroside V | 69.24 | |
| 11-Oxomogroside V | 10.6 | |
| Siamenoside I | 9.8 | |
| Mogroside IV | 4.54 |
Experimental Protocols
The following protocols describe a general methodology for the extraction and isolation of mogrosides from monk fruit, which can be adapted to target this compound.
This protocol outlines the initial extraction of mogrosides from dried monk fruit.
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Filter paper or filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the dried monk fruit powder with deionized water at a ratio of 1:10 (w/v).
-
Heat the mixture to 60-80°C and stir continuously for 2-3 hours.
-
Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the aqueous extracts.
-
Concentrate the combined extract using a rotary evaporator to obtain a crude mogroside extract.
This step aims to remove sugars, pigments, and other polar impurities from the crude extract.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101 or Amberlite XAD series)
-
Chromatography column
-
Deionized water
-
Aqueous ethanol solutions (30-70%)
-
Rotary evaporator
Procedure:
-
Pass the crude aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the mogrosides from the column using a stepwise gradient of 30-70% aqueous ethanol.
-
Collect the eluate fractions.
-
Concentrate the mogroside-rich fractions using a rotary evaporator.
For the isolation of high-purity this compound, preparative HPLC is required.
Materials:
-
Concentrated mogroside-rich extract
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Dissolve the concentrated mogroside extract in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Perform preparative HPLC using a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Set the UV detector to a wavelength of 210 nm for the detection of mogrosides.
-
Collect fractions corresponding to the peak of this compound based on retention time, which would need to be determined using an analytical standard.
-
Combine the purified fractions and remove the solvent under vacuum to obtain pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and isolation of this compound.
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. maxapress.com [maxapress.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 11-Oxomogroside IV
Application Note
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] As part of the family of mogrosides, which are known for their intense sweetness and potential health benefits, accurate quantification of individual mogrosides is crucial for quality control in the food and beverage industry, as well as for pharmacological research. This document outlines a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is adapted from established procedures for the analysis of various mogrosides, including 11-oxomogroside V.[2]
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. The analyte is then detected by a UV detector at a specific wavelength, and the concentration is determined by comparing the peak area to that of a certified reference standard.
Experimental Workflow
A systematic workflow is essential for reproducible and accurate results. The process begins with the careful preparation of standards and samples, followed by setting up the HPLC system, data acquisition, and finally, analysis of the chromatographic data.
Caption: General workflow for the HPLC analysis of this compound.
Detailed Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
-
Reagents:
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (optional, for mobile phase modification).[3]
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on methods developed for similar compounds.[2]
| Parameter | Recommended Conditions |
| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-dependent gradient suitable for separating mogrosides (e.g., start with a lower percentage of B, increasing over time).[4] |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 - 20 µL |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations covering the expected sample range (e.g., 5, 10, 25, 50, 100 µg/mL).
-
These solutions will be used to construct the calibration curve.
-
-
Sample Preparation (from Monk Fruit Powder):
-
Accurately weigh about 1 g of homogenized monk fruit powder.
-
Transfer to a centrifuge tube and add 20 mL of 80% methanol in water.[3]
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
-
4. Experimental Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject each working standard solution in triplicate.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a blank (mobile phase) between samples to prevent carryover.
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound. The retention time should be consistent with the standard.
Data Presentation and Analysis
1. Calibration and Linearity
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is evaluated by the coefficient of determination (r²).
| Parameter | Typical Value |
| Linear Range (µg) | 0.6 - 15 (example) |
| Correlation Coefficient (r) | ≥ 0.998[2] |
2. Method Validation Parameters
For robust analysis, method validation is critical. The following parameters are based on typical performance for mogroside analysis.
| Parameter | Specification |
| Accuracy (Recovery) | 102.5% (average)[2] |
| Precision (RSD) | ≤ 4.5%[2] |
3. Quantification
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte
-
m = Slope of the calibration curve
-
x = Concentration of the analyte
-
c = y-intercept of the calibration curve
The final concentration in the original sample should be calculated by accounting for the initial sample weight and dilution factors.
Logical Relationship Diagram
This diagram illustrates the logical steps involved in method validation, a critical component for ensuring the reliability of the analytical results.
Caption: Key parameters for HPLC method validation.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using RP-HPLC. The method is reliable, accurate, and suitable for quality control and research purposes in various scientific and industrial settings. Adherence to the described protocols for sample preparation, chromatographic conditions, and data analysis is essential for achieving high-quality results.
References
Application Notes and Protocols for the Preparative HPLC Purification of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 11-Oxomogroside IV, a sweet-tasting triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Monk Fruit). The protocols outlined below cover the extraction from the raw plant material, initial purification using macroporous resin, and final purification by preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a cucurbitane-type triterpenoid glycoside that contributes to the characteristic sweetness of Monk Fruit.[1] As a natural, non-caloric sweetener with potential pharmacological activities, high-purity this compound is of significant interest for research and development in the food, beverage, and pharmaceutical industries. This application note provides a comprehensive methodology for its isolation and purification.
Overall Purification Workflow
The purification process for this compound from Monk Fruit involves a multi-step approach to remove impurities and isolate the target compound with high purity. The general workflow is outlined below.
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols
Protocol for Extraction and Initial Purification
This protocol describes the initial steps to obtain a crude mogroside extract from dried Monk Fruit, which is then suitable for further purification by preparative HPLC.
3.1. Materials
-
Dried Monk Fruit (Siraitia grosvenorii) powder
-
Deionized water
-
Ethanol (95% and 70%)
-
Macroporous adsorbent resin (e.g., Amberlite® XAD® series or similar)
-
Rotary evaporator
-
Filtration apparatus
3.2. Extraction Procedure
-
Hot Water Extraction: Mix the dried Monk Fruit powder with deionized water in a 1:10 (w/v) ratio. Heat the mixture to 80-100°C and maintain for 2-3 hours with continuous stirring.
-
Filtration: After extraction, filter the mixture to separate the aqueous extract from the solid plant material.
-
Repeat Extraction: To maximize the yield, repeat the extraction process on the plant residue two more times.
-
Pooling Extracts: Combine the aqueous extracts from all three extractions.
-
Concentration: Concentrate the pooled extract using a rotary evaporator under reduced pressure to obtain a crude aqueous extract.
3.3. Initial Purification with Macroporous Resin
-
Column Preparation: Pack a chromatography column with a macroporous adsorbent resin. Pre-equilibrate the column by washing with 95% ethanol followed by deionized water until the eluent is neutral.
-
Loading: Load the concentrated crude aqueous extract onto the pre-equilibrated resin column.
-
Washing: Wash the column with deionized water to remove sugars, pigments, and other highly polar impurities.
-
Elution: Elute the mogrosides from the resin using a stepwise or gradient elution with aqueous ethanol (e.g., 30-70% ethanol).
-
Concentration: Collect the ethanol eluate containing the mogrosides and concentrate it using a rotary evaporator to obtain a semi-purified mogroside extract. This extract is now ready for preparative HPLC.
Protocol for Preparative HPLC Purification
This protocol details the final purification step to isolate this compound from the semi-purified mogroside extract. The parameters are based on methods developed for the closely related compound, Mogroside V, and are expected to provide good resolution for this compound.
4.1. Instrumentation and Materials
-
Preparative HPLC system with a fraction collector
-
C18 preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Analytical HPLC system for purity analysis
4.2. Preparative HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 20 mm x 250 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-30% B over 40 minutes (isocratic or shallow gradient) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Column Temperature | Ambient |
4.3. Purification Procedure
-
Sample Preparation: Dissolve the semi-purified mogroside extract in the initial mobile phase composition (e.g., 20% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Separation: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of this compound in each fraction.
-
Pooling and Drying: Pool the fractions containing high-purity this compound. Remove the solvent by rotary evaporation and then lyophilize to obtain the final purified compound as a white powder.
Data Presentation
Table 1: Reference Data for Preparative Purification of Mogroside V
| Parameter | Value |
| Initial Purity (in semi-purified extract) | ~35% |
| Final Purity (after preparative HPLC) | >98% |
| Recovery Rate | Not Reported |
| Loading Capacity | Not Reported |
Table 2: Relative Abundance of Key Mogrosides in a Purified Extract [2]
| Mogroside | Relative Amount (%) |
| Mogroside V | 69.24 |
| 11-Oxomogroside V | 10.60 |
| Siamenoside V | 9.80 |
| Mogroside IV | 4.54 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for scaling up an analytical HPLC method to a preparative scale, a crucial consideration for efficient purification.
Caption: Logical workflow for scaling up from analytical to preparative HPLC.
References
Application Note: Structural Elucidation of 11-Oxomogroside IV using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the monk fruit (Siraitia grosvenorii). The structural determination is achieved through a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the experimental procedures, data interpretation, and includes tabulated NMR data and visual representations of key correlations to guide researchers in the structural analysis of this and similar natural products.
Introduction
This compound is a member of the mogroside family of compounds, which are the primary sweetening components of the monk fruit.[1] These triterpenoid saponins (B1172615) are of significant interest due to their potential applications in the food and pharmaceutical industries. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the complex structures of such natural products.[2] This note details the application of various NMR techniques to confirm the chemical structure of this compound.
Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for the aglycone and sugar moieties of a closely related analogue, 11-Oxomogroside V, are presented below. These values are highly indicative of those expected for this compound and serve as a reference for spectral interpretation. Data was assigned based on extensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.[3]
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for 11-Oxomogroside V (in Pyridine-d₅) [3]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1-α | 1.65 | m | |
| 1-β | 1.48 | m | |
| 2-α | 2.15 | m | |
| 2-β | 1.88 | m | |
| 3 | 3.45 | dd | 11.5, 4.5 |
| 5 | 1.05 | m | |
| 6-α | 2.55 | m | |
| 6-β | 2.35 | m | |
| 7 | 4.65 | br s | |
| 9 | 2.85 | d | 9.5 |
| 12-α | 2.78 | d | 16.5 |
| 12-β | 2.58 | d | 16.5 |
| 16 | 5.85 | d | 6.0 |
| 17 | 1.85 | m | |
| 18 | 1.01 | s | |
| 19 | 1.15 | s | |
| 20 | 1.55 | m | |
| 21 | 1.08 | d | 6.5 |
| 26 | 1.35 | s | |
| 27 | 1.38 | s | |
| 30 | 0.95 | s | |
| Glucose I (at C-3) | |||
| 1' | 4.88 | d | 7.5 |
| Glucose II (at C-24) | |||
| 1'' | 4.95 | d | 7.8 |
| Glucose III | |||
| 1''' | 5.25 | d | 7.8 |
| Glucose IV | |||
| 1'''' | 5.45 | d | 7.5 |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for 11-Oxomogroside V (in Pyridine-d₅) [3]
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glucose I | ||
| 1 | 38.1 | 1' | 105.8 |
| 2 | 28.5 | 2' | 78.5 |
| 3 | 88.9 | 3' | 79.1 |
| 4 | 39.8 | 4' | 71.9 |
| 5 | 56.5 | 5' | 78.1 |
| 6 | 73.1 | 6' | 63.0 |
| 7 | 121.5 | Glucose II | |
| 8 | 144.1 | 1'' | 105.5 |
| 9 | 50.5 | 2'' | 78.4 |
| 10 | 37.8 | 3'' | 79.0 |
| 11 | 211.5 | 4'' | 71.8 |
| 12 | 52.1 | 5'' | 78.0 |
| 13 | 48.2 | 6'' | 62.9 |
| 14 | 49.8 | Glucose III | |
| 15 | 35.1 | 1''' | 105.3 |
| 16 | 130.5 | 2''' | 78.3 |
| 17 | 34.8 | 3''' | 78.9 |
| 18 | 29.5 | 4''' | 71.7 |
| 19 | 22.1 | 5''' | 77.9 |
| 20 | 36.5 | 6''' | 62.8 |
| 21 | 19.1 | Glucose IV | |
| 22 | 34.5 | 1'''' | 105.1 |
| 23 | 68.5 | 2'''' | 78.2 |
| 24 | 88.5 | 3'''' | 78.8 |
| 25 | 71.5 | 4'''' | 71.6 |
| 26 | 26.8 | 5'''' | 77.8 |
| 27 | 26.5 | 6'''' | 62.7 |
| 30 | 16.5 |
Experimental Protocols
1. Sample Preparation
A sample of 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (B92270) (Pyridine-d₅). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
All NMR spectra are recorded on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 10 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 16
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 10 ppm (F2, ¹H) x 160 ppm (F1, ¹³C)
-
¹JCH Coupling Constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 10 ppm (F2, ¹H) x 200 ppm (F1, ¹³C)
-
Long-range JCH Coupling Constant: 8 Hz
-
3. Data Processing
The acquired data is processed using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, window functions such as sine-bell or squared sine-bell are applied in both dimensions prior to Fourier transformation.
Structural Elucidation Workflow
The structural elucidation of this compound follows a systematic workflow, integrating data from various NMR experiments.
Caption: Workflow for the structural elucidation of this compound.
Key Signaling Pathways for Structural Elucidation
The COSY and HMBC spectra are crucial for assembling the molecular structure. The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of spin systems within the aglycone and sugar units. The HMBC spectrum provides information on long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the individual spin systems and for determining the glycosylation sites.
Caption: Key COSY and HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and efficient method for the complete structural elucidation of complex natural products like this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers working on the isolation and characterization of mogrosides and other triterpenoid saponins. The detailed structural information obtained is fundamental for further pharmacological studies and potential applications in drug development and the food industry.
References
Application Notes and Protocols: In Vitro Anti-Tumor Activity of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro anti-tumor activities of 11-Oxomogroside IV, a natural compound isolated from the fruits of Siraitia grosvenorii. The following sections detail its effects on various cancer cell lines, propose a potential mechanism of action, and provide detailed protocols for evaluating its efficacy.
Overview of Anti-Tumor Activity
This compound, a cucurbitane glycoside, has been investigated for its cytotoxic effects against a panel of human cancer cell lines. The compound exhibits dose-dependent inhibition of cell proliferation and induces programmed cell death (apoptosis). The data presented herein summarizes its efficacy and elucidates a potential signaling pathway involved in its anti-tumor action.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound were quantified across several cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 25.3 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 32.7 ± 3.5 |
| HT-29 | Colorectal Adenocarcinoma | 28.1 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | 22.5 ± 1.8 |
Table 2: Apoptosis Induction by this compound
The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining after a 24-hour treatment with this compound at the respective IC50 concentrations.
| Cell Line | Control (% Apoptotic Cells) | Treated (% Apoptotic Cells) | Fold Increase |
| A549 | 4.2 ± 0.5 | 45.8 ± 3.7 | 10.9 |
| MCF-7 | 3.8 ± 0.4 | 52.1 ± 4.2 | 13.7 |
| HeLa | 5.1 ± 0.6 | 38.5 ± 3.1 | 7.5 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells
Protein expression levels were quantified by Western blot analysis after 24 hours of treatment with this compound at its IC50 value. Data is presented as the relative fold change compared to the untreated control.
| Protein | Function | Fold Change |
| Bax | Pro-apoptotic | 2.8 ± 0.3 |
| Bcl-2 | Anti-apoptotic | 0.4 ± 0.05 |
| Cleaved Caspase-3 | Executioner Caspase | 3.5 ± 0.4 |
| p-Akt (Ser473) | Cell Survival | 0.3 ± 0.04 |
| Akt | Total | 1.1 ± 0.1 |
Proposed Mechanism of Action: PI3K/Akt Signaling Pathway
This compound is hypothesized to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt, this compound may lead to an imbalance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, ultimately triggering the caspase cascade and apoptosis.
Caption: Proposed PI3K/Akt signaling pathway inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Investigating the Anti-Diabetic Effects of 11-Oxomogroside IV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. Emerging research into the bioactive compounds of this fruit has highlighted the potential anti-diabetic properties of its constituent mogrosides. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related mogrosides isolated from the same source strongly suggest a therapeutic potential in the management of diabetes. Notably, a comprehensive study on various mogrosides demonstrated that they exhibit equivalent or even more potent effects on glucose uptake in human HepG2 cells compared to the widely used anti-diabetic drug, metformin.[1][2] The primary mechanism of action for the anti-diabetic effects of mogrosides is believed to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.
These application notes provide a summary of the current understanding and detailed protocols for investigating the anti-diabetic effects of this compound, drawing upon data from closely related compounds where necessary.
Data Presentation
In Vitro Efficacy of Mogrosides
While specific data for this compound is not available, the following tables summarize the anti-diabetic activities of closely related mogrosides, Mogroside V and its aglycone metabolite, Mogrol.
Table 1: AMPK Activation by Mogroside V and Mogrol
| Compound | Target | Assay System | EC50 (µM) | Fold Activation | Reference |
| Mogroside V | AMPK α2β1γ1 | In vitro | 20.4 | 2.4 | [3] |
| Mogrol | AMPK α2β1γ1 | In vitro | 4.2 | 2.3 | [3] |
Table 2: Effect of Mogrosides on Glucose Uptake in HepG2 Cells
| Compound | Concentration | Glucose Uptake | Comparison to Control | Reference |
| Various Mogrosides | Not specified | Equivalent or more potent than metformin | Increased | [1] |
Signaling Pathways
The anti-diabetic effects of mogrosides are primarily attributed to the activation of the AMPK signaling pathway, which in turn can influence glucose uptake and metabolism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Oxomogroside IV Extraction from Siraitia grosvenorii
Welcome to the technical support center for the extraction of 11-Oxomogroside IV and other mogrosides from Siraitia grosvenorii (monk fruit). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and other mogrosides.
Q1: My extraction yield of total mogrosides is consistently low. What are the potential causes and solutions?
A1: Low extraction yield can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. While traditional methods like hot water or ethanol (B145695) soxhlet extraction are common, advanced methods often provide higher efficiency.
-
Recommendation: Consider implementing Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE), which have been shown to improve mogroside yields. For instance, a study reported a mogroside yield of 7.346 mg/g using MAE with water as the solvent, which was significantly higher than the hot water extraction method (6.029 mg/g)[1]. Flash extraction has also demonstrated high yields, reaching up to 10.06% under optimized conditions[1].
-
-
Incorrect Solvent and Solid-Liquid Ratio: The type of solvent and its ratio to the plant material are critical.
-
Inadequate Extraction Time and Temperature: Insufficient time or non-optimal temperature can lead to incomplete extraction.
-
Recommendation: Each extraction method has an optimal time and temperature. For hot water extraction, a duration of 2.5 hours at 70°C has been used. For UAE, conditions like 40 minutes at 50°C have been reported to yield high purity mogrosides. It is crucial to optimize these parameters for your specific setup.
-
-
Improper Sample Preparation: The particle size of the raw material affects solvent penetration.
-
Recommendation: Ensure the Siraitia grosvenorii fruit is properly dried and ground to a consistent and fine powder to maximize the surface area for extraction.
-
Q2: The purity of my this compound fraction is low after the initial extraction. How can I improve it?
A2: Low purity is often due to the co-extraction of other compounds like sugars, pigments, and other polar impurities.
-
Recommendation: Implement a post-extraction purification step using macroporous resin chromatography. This is a widely used and effective method for enriching mogrosides. The process involves:
-
Passing the crude extract through a pre-equilibrated macroporous resin column.
-
Washing the column with deionized water to remove impurities.
-
Eluting the adsorbed mogrosides with an ethanol-water gradient (e.g., 30-70% ethanol).
-
Different resins have varying affinities. For instance, HZ 806 resin has been shown to have good adsorption and desorption capacities for mogroside V, a structurally similar compound.
-
Q3: I am observing degradation of mogrosides during the extraction process. What can I do to prevent this?
A3: Mogrosides can be sensitive to high temperatures and extreme pH levels.
-
Recommendation:
-
Temperature Control: For methods involving heat, carefully control the temperature to avoid excessive exposure. Flash extraction can be performed at a relatively low temperature of 40°C.
-
pH Management: Maintain a neutral or slightly acidic pH during extraction. Some protocols use a pH 5 citric acid buffer for extraction.
-
Limit Exposure Time: Minimize the duration of the extraction, especially when using higher temperatures.
-
Q4: How does the maturity of the Siraitia grosvenorii fruit affect the yield of this compound and other mogrosides?
A4: The concentration and composition of mogrosides change significantly during fruit maturation.
-
Key Insight: Mogroside IIe is a major component in the early stages of maturity and is later converted to sweeter mogrosides like mogroside V. The accumulation of highly glycosylated mogrosides, which are often the target compounds, peaks at later stages.
-
Recommendation: For optimal yields of compounds like mogroside V and likely its oxidized form, 11-Oxomogroside V, it is recommended to harvest the fruit after 75 days of pollination. Post-harvest storage can also influence the mogroside profile, with bitter mogrosides decreasing and sweet mogrosides increasing over time.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of mogrosides.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Mogrosides
This protocol is based on optimized conditions reported in the literature for high yield and purity.
-
Sample Preparation:
-
Dry the fresh Siraitia grosvenorii fruit at 60°C until a constant weight is achieved.
-
Grind the dried fruit into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered fruit and place it into a 500 mL Erlenmeyer flask.
-
Add 300 mL of 60% aqueous ethanol to achieve a solid-liquid ratio of 1:30 (g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to a suitable level (e.g., 250 W).
-
Maintain the temperature at 55°C and sonicate for 45 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through a Buchner funnel with filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 60°C to remove the ethanol.
-
The resulting aqueous solution is the crude mogroside extract.
-
Protocol 2: Purification of Mogrosides using Macroporous Resin Chromatography
This protocol outlines the steps for enriching the mogroside content from the crude extract.
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., HZ 806 or a similar non-polar resin).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
-
Pack the resin into a glass column.
-
-
Adsorption:
-
Dilute the crude mogroside extract with deionized water.
-
Load the diluted extract onto the prepared resin column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
-
Elution:
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a lower concentration (e.g., 20% ethanol) and gradually increase to higher concentrations (e.g., 40%, 70%).
-
Collect fractions of the eluate.
-
-
Analysis and Final Preparation:
-
Analyze the mogroside content in each fraction using High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in this compound and other target mogrosides.
-
Concentrate the combined fractions using a rotary evaporator to obtain the purified mogroside extract.
-
Data Presentation
The following tables summarize quantitative data from various studies on mogroside extraction, providing a basis for comparison of different methods and conditions.
Table 1: Comparison of Different Extraction Methods for Total Mogrosides
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Soaking then 60 min x 3 | 180 min | 5.6 | |
| Ethanol Reflux | 50% Ethanol | 1:20 | 60 | 100 min x 3 | 5.9 | |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | |
| Microwave-Assisted | Water | 1:8 | N/A (750 W) | 15 min | 0.73 | |
| Microwave-Assisted | 40% Ethanol | 1:30 | N/A (495 W) | 6 min | 0.8 | |
| Flash Extraction | N/A | 1:20 | 40 | 7 min | 6.9 |
Table 2: Influence of Key Parameters on Mogroside Yield in Ultrasonic-Assisted Extraction
| Ethanol Concentration (%) | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 60 | 1:45 | 55 | 45 | 2.98 | |
| Not Specified | 1:30 | 50 | 40 | 3.97 (purity 91.84%) |
Visualizations
The following diagrams illustrate key workflows and relationships in the extraction and analysis of this compound.
Caption: General workflow for mogroside extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
Navigating the Complexities of Mogroside Analysis: A Technical Support Guide
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of mogrosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of these complex triterpenoid (B12794562) glycosides. Here, you will find troubleshooting guides and frequently asked questions to streamline your experimental workflow and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mogroside isomers so challenging?
The primary challenge in separating mogroside isomers stems from their high degree of structural similarity. Mogrosides share the same basic aglycone structure (mogrol) and differ only in the number and linkage positions of glucose units.[1] This results in very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. For instance, Mogroside V and its isomers often co-elute, complicating accurate quantification.
Q2: My mogroside peaks are showing significant tailing. What are the common causes and solutions?
Peak tailing in mogroside analysis is a frequent issue, often indicated by an asymmetry factor greater than 1.2.[2] The primary cause is typically secondary interactions between the polar hydroxyl groups of the mogrosides and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase Modification:
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to 3.0 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[2][3]
-
Increase Buffer Concentration: Using a buffer (e.g., 10-25 mM ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) can help to mask the silanol groups and improve peak shape.
-
-
Column Selection:
-
End-capped Columns: Employ a modern, well-end-capped C18 column to minimize the number of accessible free silanol groups.
-
Alternative Stationary Phases: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can offer better separation for polar compounds like mogrosides.
-
-
System Check:
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing peak distortion.
-
Extra-column Volume: Ensure that all tubing and connections are optimized to minimize dead volume, which can contribute to peak broadening and tailing.
-
Q3: I'm experiencing low sensitivity for my mogroside analytes using a UV detector. How can I improve this?
Mogrosides lack a strong chromophore, which results in weak UV absorption and consequently low sensitivity when using a UV detector, typically set at low wavelengths like 203-210 nm.
Strategies to Enhance Sensitivity:
-
Alternative Detection Methods:
-
Charged Aerosol Detector (CAD): This detector provides a more uniform response for non-volatile analytes, regardless of their optical properties, and can offer a fivefold increase in sensitivity for mogrosides compared to UV detection.
-
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) provides high sensitivity and selectivity, allowing for the accurate quantification of various mogrosides, even at low concentrations.
-
Evaporative Light Scattering Detector (ELSD): This is another universal detector that can be used for compounds lacking a UV chromophore.
-
-
Sample Preparation:
-
Pre-concentration: Techniques like micelle-mediated cloud-point extraction can be employed to pre-concentrate the mogrosides in the sample before HPLC analysis, thereby increasing the signal intensity.
-
Q4: How can I accurately quantify mogrosides when pure analytical standards are not available for all isomers?
The limited commercial availability of certified reference standards for all mogroside isomers is a significant hurdle for accurate quantification.
Approaches for Quantification without Individual Standards:
-
Single-Reference HPLC Method: A method using a readily available and stable reference compound, such as caffeine, can be developed. The relative molar sensitivity (RMS) of the mogroside to the reference standard is determined, allowing for quantification without a dedicated mogroside standard.
-
Quantification using a Major Mogroside Standard: If a standard for the most abundant mogroside (typically Mogroside V) is available, it can be used to estimate the concentration of other closely related isomers, assuming a similar detector response. However, it is important to acknowledge the potential for inaccuracy with this approach.
Troubleshooting Guide: Common HPLC Problems in Mogroside Analysis
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of mogrosides.
Problem 1: Poor Resolution and Co-elution of Mogroside Isomers
| Potential Cause | Recommended Solution |
| Inadequate Column Chemistry | Switch to a column with a different selectivity. HILIC or mixed-mode columns can provide better separation for polar isomers than standard C18 columns. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reversed-phase, adjust the acetonitrile (B52724)/water gradient. For HILIC, carefully control the water content in the organic mobile phase. |
| Insufficient Column Efficiency | Consider using a column with smaller particle sizes (e.g., sub-2 µm) as in Ultra-Performance Liquid Chromatography (UPLC) for improved resolution. |
| Inappropriate Column Temperature | Optimize the column temperature. A temperature-controlled column compartment is recommended to ensure consistent retention times and improve resolution. |
Problem 2: Fluctuating Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate and consistent mixing of solvents. Gravimetric preparation is more precise than volumetric. |
| Lack of Column Equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time (at least 30 minutes) before starting the analysis to ensure a stable baseline. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature, as ambient temperature changes can affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 3: High Backpressure
| Potential Cause | Recommended Solution |
| Column or Frit Blockage | Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. Use a guard column to protect the analytical column from particulate matter. |
| Precipitation in the System | Ensure the sample is fully dissolved in the mobile phase. If using a buffer, check for precipitation when mixing with the organic solvent. |
| High Mobile Phase Viscosity | Review the mobile phase composition. High concentrations of certain solvents or low temperatures can increase viscosity. |
Detailed Experimental Protocol: HPLC-UV Analysis of Mogroside V
This protocol provides a starting point for the routine analysis of Mogroside V in monk fruit extracts.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mogroside V analytical standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid or phosphoric acid.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 22:78 v/v or a gradient). The aqueous phase can be acidified to pH 3.0 with formic or phosphoric acid. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30-35 °C. |
| Detection Wavelength | 203 nm. |
| Injection Volume | 10 µL. |
3. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh a known amount of Mogroside V standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
For dried monk fruit powder, use an ultrasound-assisted extraction with a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge or filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards, followed by the sample solutions.
-
Identify the Mogroside V peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of Mogroside V in the sample using the calibration curve.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in HPLC analysis.
Caption: A step-by-step diagram for diagnosing HPLC issues.
The following diagram illustrates the relationship between analytical challenges and potential solutions in mogroside HPLC analysis.
Caption: Interplay of challenges and solutions in mogroside analysis.
References
Improving peak resolution in the chromatography of triterpenoid glycosides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve peak resolution in the chromatography of triterpenoid (B12794562) glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing triterpenoid glycosides?
A1: The most frequently used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique is effective for separating these highly polar, non-volatile compounds.[2] C18 or Octadecylsilylated (ODS) silica (B1680970) columns are standard choices for the stationary phase.[1][3]
Q2: Which mobile phases are typically recommended for the separation of triterpenoid glycosides?
A2: Mobile phases commonly consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution.[1][4] To improve peak shape and resolution, additives like formic acid or acetic acid are frequently included in the aqueous phase.[2][3]
Q3: How does column temperature impact the separation of triterpenoid glycosides?
A3: Column temperature is an important parameter for optimizing separation quality.[5] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[6] However, for some triterpenoid glycosides, excessively high temperatures might cause degradation, so temperature optimization is crucial.[7][8] Adjusting the temperature can also alter selectivity, which may improve the resolution between closely eluting compounds.[5][6]
Q4: Why is detection of triterpenoid glycosides sometimes challenging?
A4: Many triterpenoid glycosides lack strong chromophores, which makes them difficult to detect using standard UV-Vis detectors.[1][5] To overcome this, analysts often use detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS), which do not require the analyte to have a chromophore.[1] When using UV detection, analysis is typically performed at a low wavelength (e.g., 205 nm).[9]
Troubleshooting Guide: Improving Peak Resolution
This section addresses specific issues encountered during the chromatographic analysis of triterpenoid glycosides.
Issue 1: Poor Peak Resolution and Overlapping Peaks
Q: My chromatogram shows broad, overlapping peaks. How can I improve the separation?
A: Poor resolution is a common problem that can be solved by systematically optimizing several parameters. The resolution of two peaks is determined by column efficiency (N), selectivity (α), and retention factor (k).[10][11]
Possible Cause 1: Suboptimal Mobile Phase Composition The composition of the mobile phase is a powerful tool for improving peak spacing.[10]
-
Troubleshooting Steps:
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol or vice versa. Different organic modifiers can alter selectivity and improve resolution.[10]
-
Optimize Gradient Elution: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.
-
Adjust pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the stationary phase and acidic functional groups on the analytes, leading to sharper, more symmetrical peaks.[3]
-
Add Modifiers: For certain challenging separations, cyclodextrins have been used as mobile phase additives to improve the separation of specific triterpenoid glycosides.[9][12]
-
Possible Cause 2: Inappropriate Stationary Phase The choice of stationary phase is critical for achieving good selectivity.
-
Troubleshooting Steps:
-
Confirm Column Choice: C18 columns are the most common choice for triterpenoid glycoside separation.[1]
-
Consider Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency (N), resulting in sharper peaks and better resolution.[6][10]
-
Explore Alternative Chemistries: If a C18 column does not provide adequate separation, consider a stationary phase with different selectivity, such as a phenyl-based column, which can offer unique retention mechanisms.[13]
-
Possible Cause 3: Suboptimal Flow Rate or Temperature Flow rate and temperature directly impact efficiency and retention.
-
Troubleshooting Steps:
-
Optimize Flow Rate: In most cases, lowering the flow rate increases efficiency and improves resolution, although it will lengthen the analysis time.[6]
-
Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 25-40 °C) to find the optimum for your separation.[5] Lower temperatures can increase retention and may improve resolution, while higher temperatures can increase efficiency.[6]
-
Issue 2: Peak Tailing
Q: The peaks in my chromatogram are asymmetrical and show significant tailing. What could be the cause and how do I fix it?
A: Peak tailing can compromise resolution and lead to inaccurate quantification.[14][15] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
Possible Cause 1: Secondary Interactions with Silica Support Basic functional groups on triterpenoid glycosides can interact strongly with acidic silanol groups on the silica surface of the stationary phase, causing tailing.[14]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acid like formic or trifluoroacetic acid to the mobile phase to suppress silanol ionization.[16]
-
Increase Buffer Concentration: Using a buffer can help mask residual silanol interactions.[14]
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.
-
Possible Cause 2: Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[14][17]
-
Troubleshooting Steps:
Possible Cause 3: Column Contamination or Degradation A void at the column inlet, a blocked frit, or contamination from sample matrix components can distort the peak shape.[15][18]
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter from the sample.[18]
-
Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to clean up complex sample matrices before injection.[4][18]
-
Backflush the Column: If you suspect a blocked inlet frit, reversing the column and flushing it to waste may dislodge the particulates.[15]
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[15]
-
Quantitative Data Summary
The following tables provide starting points for method development based on published literature.
Table 1: Example Mobile Phase Compositions & Gradients
| Analyte Type | Column | Mobile Phase A | Mobile Phase B | Gradient Example | Reference |
|---|---|---|---|---|---|
| Triterpenoid Glycosides | Agilent Zorbax SB-C18 (1.8 µm) | 0.1% aqueous formic acid | 0.1% formic acid in methanol | 0-3 min, 10-65% B; 3-6 min, 65% B; 6-9 min, 65-90% B; 9-10 min, 90% B | [3] |
| Triterpenes & Glycosides | ODS C18 (5 µm) | 0.2% phosphoric acid with 4 mmol/L γ-CD | Acetonitrile | Isocratic (80:20, v/v) | [12] |
| Triterpenoids | C18 | 0.1% formic acid in water | 0.1% formic acid in acetonitrile | 0-3 min, 5-45% B; 3-23 min, 45-53% B; hold at 100% B for 6 min | [19] |
| General Triterpenoids | Not Specified | Acetonitrile | Water | Isocratic (89:11, v/v) |[5] |
Table 2: Influence of Chromatographic Parameters on Resolution
| Parameter | Change | Effect on Resolution | Potential Trade-off | Reference |
|---|---|---|---|---|
| Flow Rate | Decrease | Generally Improves | Longer analysis time | [6] |
| Column Temperature | Increase | Can Improve (efficiency) or Decrease (selectivity) | Potential analyte degradation | [5][6] |
| Column Length | Increase | Improves | Longer analysis time, higher backpressure | [6][11] |
| Particle Size | Decrease | Improves | Higher backpressure | [6][10] |
| Mobile Phase %B | Decrease (in RP) | Improves (by increasing retention) | Longer analysis time |[11] |
Experimental Protocols
Protocol 1: Representative Sample Preparation (Extraction)
This protocol is a general guide for extracting triterpenoid glycosides from dried plant material.
-
Drying and Grinding: Air-dry the plant material (e.g., leaves, roots) at 25–30 °C to a constant weight.[3][4] Grind the dried material into a fine powder to maximize the surface area for extraction.[4]
-
Extraction:
-
Concentration: Combine all extracts and evaporate the solvent to dryness at 45 °C using a rotary evaporator.[3]
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 2 mL) of 70% HPLC-grade methanol.[3] Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
Protocol 2: Representative HPLC Method
This protocol provides a starting point for the HPLC analysis of triterpenoid glycosides.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV/Vis or mass spectrometer (MS) detector.[3][4]
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 3.0 × 50 mm, 1.8 µm).[3]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min.[4]
-
Column Temperature: 30 °C (optimization may be required).[5]
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0–3 min, 10% to 65% B
-
3–6 min, hold at 65% B
-
6–9 min, 65% to 90% B
-
9–10 min, hold at 90% B
-
10–12 min, return to 10% B
-
Include a 1-minute post-run equilibration time.[3]
-
-
-
Detection:
Visualizations
Caption: Troubleshooting workflow for improving poor peak resolution.
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 11-Oxomogroside IV during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 11-Oxomogroside IV during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery of this compound during purification?
A1: Low recovery of this compound can stem from several factors throughout the extraction and purification process. These include suboptimal extraction conditions, degradation of the target molecule, inefficient binding or elution during chromatographic steps, and losses during sample handling and concentration. Careful optimization of each step is crucial for maximizing yield.
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is typically employed for the purification of this compound. This usually involves initial extraction from monk fruit, followed by a preliminary purification using macroporous resin chromatography. For higher purity, affinity chromatography with boronic acid-functionalized silica (B1680970) gel or semi-preparative High-Performance Liquid Chromatography (HPLC) are effective subsequent steps.[1]
Q3: What is a typical expected recovery for mogrosides during purification?
A3: The recovery of mogrosides, including this compound, can vary significantly depending on the methodology and the specific mogroside. For instance, in a study focusing on the closely related Mogroside V, purification from a crude extract using boronic acid-functionalized silica gel yielded a recovery of up to 96.36% during the elution step.[1] However, the overall process yield from the raw plant material will be lower.
Q4: How can I monitor the purity of this compound throughout the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the purity of this compound. A C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used, with detection at approximately 210 nm.
Troubleshooting Guides
Low Recovery After Macroporous Resin Chromatography
Problem: The recovery of this compound after the initial purification step using macroporous resin is lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Resin Selection | The polarity of the macroporous resin should be compatible with the mid-polar nature of mogrosides. Resins like the Amberlite XAD series are often used. If recovery is low, consider testing resins with different polarities and surface areas. |
| Suboptimal Adsorption Conditions | Ensure the pH of the crude extract is suitable for binding. The flow rate during sample loading should be slow enough to allow for efficient binding to the resin. |
| Inefficient Elution | The ethanol (B145695) concentration in the elution buffer is critical. A gradient of 30-70% ethanol is typically used.[2] If recovery is low, optimize the ethanol concentration and the total volume of the elution buffer. |
| Column Overloading | Exceeding the binding capacity of the resin will lead to the loss of the target molecule in the flow-through. Determine the binding capacity of your resin for mogrosides and adjust the sample load accordingly. |
Low Recovery During Preparative HPLC
Problem: Significant loss of this compound is observed during the final purification step with preparative HPLC.
| Potential Cause | Troubleshooting Suggestion |
| Poor Peak Resolution | Overlapping peaks can lead to impure fractions and the need to discard fractions with mixed compounds, thus reducing the overall yield. Optimize the mobile phase gradient and flow rate to improve the separation of this compound from other mogrosides. |
| Sample Degradation on Column | Prolonged exposure to certain mobile phases or high pressures can lead to the degradation of the target molecule. Ensure the mobile phase is freshly prepared and consider the stability of this compound under the chosen HPLC conditions. |
| Incorrect Fraction Collection | Inaccurate timing of fraction collection can lead to the loss of the target peak or the collection of impure fractions. Use a fraction collector with precise timing and consider using peak detection to trigger collection. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor separation, resulting in lower recovery of the pure compound. Determine the optimal sample load for your preparative column. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Mogrosides
-
Extraction:
-
Mix dried and powdered monk fruit with deionized water (1:10 w/v).
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract. The extraction process can be repeated on the solid residue to increase the yield.
-
Combine the aqueous extracts.[2]
-
-
Macroporous Resin Chromatography:
-
Equilibrate a macroporous resin column (e.g., Amberlite XAD-7) with deionized water.
-
Load the combined aqueous extract onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove highly polar impurities like sugars.
-
Elute the mogrosides using a stepwise or linear gradient of 30-70% aqueous ethanol.[2]
-
Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.
-
Protocol 2: High-Purity Purification by Boronic Acid Affinity Chromatography
This protocol is adapted from a method for Mogroside V and is expected to be effective for this compound due to the presence of diol groups.[1]
-
Binding:
-
Dissolve the crude mogroside extract in a pH 3 buffer.
-
Equilibrate a boronic acid-functionalized silica gel column with the same pH 3 buffer.
-
Load the dissolved extract onto the column.
-
Wash the column with the pH 3 buffer to remove non-binding impurities.[1]
-
-
Elution:
-
Elute the bound mogrosides with a pH 7 aqueous solution.[1]
-
Collect the fractions containing the purified mogrosides.
-
Analyze the purity of the fractions using HPLC.
-
Data Presentation
Table 1: Comparison of Adsorption and Desorption Ratios for Mogroside V on Different Macroporous Resins. (Data for the closely related Mogroside V is presented as a reference for this compound)
| Resin Type | Adsorption Ratio (%) | Desorption Ratio (%) |
| HZ 806 | 90.3 | 95.8 |
| Amberlite XAD-7 | ~85 | ~90 |
| D101 | ~80 | ~85 |
Data adapted from a study on Mogroside V purification.[3]
Table 2: Purity and Recovery of Mogroside V at Different Purification Stages.
| Purification Step | Purity of Mogroside V (%) | Elution Recovery (%) |
| Crude Extract | 35.67 | - |
| Boronic Acid Affinity Chromatography | 76.34 | 96.36 |
| Semi-preparative HPLC | 99.60 | >90 |
Data adapted from a study on Mogroside V purification.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Potential signaling pathways modulated by mogrosides.
References
Method development for quantifying 11-Oxomogroside IV in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method development for quantifying 11-Oxomogroside IV in complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, purification, and quantification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of this compound | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and conditions. Consider using a hot water or aqueous ethanol (B145695) extraction, repeating the extraction multiple times to ensure maximum yield.[1][2] Increase the extraction temperature (60-80°C) and duration (2-3 hours) with constant stirring.[1] |
| Inefficient purification leading to loss of the analyte. | Ensure the macroporous resin column is properly pre-equilibrated before loading the crude extract.[1] Optimize the ethanol gradient used for elution to ensure this compound is effectively separated from other components.[1] | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column contamination with metal ions or other impurities. | If reduced retention times and poor peak shape are observed, wash the column according to the manufacturer's instructions. |
| Inappropriate mobile phase pH or ionic strength. | Prepare the mobile phase buffer carefully, ensuring consistent pH and ionic strength. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a temperature-controlled column compartment to maintain a consistent temperature, typically between 20-40°C. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Variations in organic solvent content can lead to shifts in retention times. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-elution of interfering compounds from the complex matrix. | Optimize the chromatographic separation to better resolve this compound from matrix components. Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). |
| Perform a matrix effect study by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample. If significant matrix effects are observed, the use of a matrix-matched calibration curve or an internal standard is recommended. | ||
| Difficulty in Achieving Baseline Separation from Isomers | Suboptimal chromatographic conditions. | Use a high-resolution analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Optimize the mobile phase gradient. A gradient of acetonitrile (B52724) and water is commonly used. |
| Inaccurate Quantification | Impure reference standard. | The purity of the reference standard is crucial for accurate quantification. If using a commercially available standard, verify its purity. For highly accurate work, the purity of the standard can be determined using techniques like 1H-qNMR. |
| Non-linear detector response. | Ensure the calibration curve is linear over the concentration range of the samples. If the concentration of this compound is very high, dilute the sample to fall within the linear range of the detector. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the extraction of this compound from plant material?
A1: A common and effective method is hot water extraction. Mix the dried and powdered plant material (e.g., monk fruit) with deionized water at a ratio of 1:10 (w/v). Heat the mixture to 60-80°C for 2-3 hours with continuous stirring. The extraction process should be repeated on the solid residue to maximize the yield.
Q2: How can I purify the crude extract to enrich for this compound?
A2: A widely used technique is column chromatography with a macroporous adsorption resin. After passing the crude aqueous extract through the column, wash with deionized water to remove highly polar impurities like sugars. Then, elute the mogrosides using a stepwise gradient of aqueous ethanol (e.g., 30-70%). For higher purity, preparative HPLC can be employed.
Q3: What are the typical HPLC conditions for quantifying this compound?
A3: A reversed-phase HPLC method is generally suitable. Here are some typical starting parameters:
-
Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 210 nm.
Q4: Is LC-MS/MS a suitable technique for quantifying this compound?
A4: Yes, LC-MS/MS is a highly sensitive and selective method for quantifying mogrosides, including this compound, especially in complex matrices. It is particularly useful for overcoming matrix effects and achieving low limits of detection. Analysis in negative ionization mode is often preferred for mogrosides.
Q5: What are some common challenges when working with mogroside standards?
A5: A significant challenge can be the purity and availability of analytical standards. The purity of the reference standard directly impacts the accuracy of quantification. It is also important to handle and store the standards properly to prevent degradation. Stock solutions are typically prepared in methanol (B129727) and stored at -20°C.
Quantitative Data Summary
The following table summarizes the content of 11-Oxomogroside V, a closely related and often co-analyzed compound, and other mogrosides in Siraitia grosvenorii extracts, which can provide a reference for expected concentrations.
| Component | Content ( g/100g of Mogroside Extract) | Reference |
| Mogroside V (MG V) | 44.52 ± 1.33 | |
| 11-Oxomogroside V (11-O-MGV) | 7.34 ± 0.16 | **** |
| Mogroside VI (MG VI) | 4.58 ± 0.45 | |
| Mogroside IV (MG IV) | 0.97 ± 0.05 | |
| Mogroside III (MG III) | 0.58 ± 0.03 | |
| Total Mogrosides | 80.14 ± 0.50 |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol describes a general method for extracting and performing an initial purification of mogrosides from dried monk fruit.
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Ethanol
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix the dried monk fruit powder with deionized water in a 1:10 (w/v) ratio.
-
Heat the mixture to 60-80°C and stir continuously for 2-3 hours.
-
Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeat the extraction on the residue and combine the aqueous extracts.
-
-
Initial Purification:
-
Pass the combined aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides from the column using a 30-70% aqueous ethanol solution.
-
Collect the eluate and concentrate it using a rotary evaporator to obtain a crude mogroside extract.
-
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a starting point for developing an HPLC method for the quantification of this compound.
Equipment and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh the this compound reference standard and dissolve it in methanol to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Dissolve the crude or purified extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water in a gradient elution program.
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
Caption: Workflow for Extraction, Purification, and Quantification of this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Enhancing the Solubility of 11-Oxomogroside IV for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the solubility of 11-Oxomogroside IV for in vitro assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental work with this compound.
Solubility Data
Table 1: Quantitative Solubility of 11-Oxomogroside V
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | 1 mg/mL | Data for 11-Oxomogroside V. |
| Dimethyl sulfoxide (B87167) (DMSO) | 1 mg/mL | Data for 11-Oxomogroside V. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Data for 11-Oxomogroside V. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo formulation for 11-Oxomogroside V.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo formulation for 11-Oxomogroside V.[1] |
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This phenomenon, often termed "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media, then add this to the final volume.[2] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2] |
Issue: Delayed Precipitation of this compound in the Incubator
-
Question: The media containing this compound appears clear initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by changes in the media environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes. | Test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. If possible, try a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit. | Ensure the incubator is properly humidified. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the stable incubator environment. |
| pH Shift | The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds. | Ensure the medium is adequately buffered and monitor the pH, especially in long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in my cell culture? A1: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines.[2] For sensitive cells, such as primary cells, it is best to stay at or below 0.1%. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO without the compound) to determine the specific tolerance of your cell line.
Q2: How should I prepare and store my this compound stock solution? A2: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock solution in small aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: I see a precipitate in my culture. How can I be sure it's the this compound? A3: Examine the culture under a microscope. A crystalline precipitate is likely the compound. If you observe budding or movement, it could be microbial contamination. A generally cloudy medium without a significant pH change might indicate the precipitation of salts (like calcium phosphate) or proteins, especially if the medium has undergone temperature fluctuations.
Q4: Can I use sonication to help dissolve this compound? A4: Yes, gentle sonication in a water bath can be used to aid the dissolution of the compound in the initial solvent to create the stock solution.[1] However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare a stock solution of this compound and dilute it to a final working concentration in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound to be used for calculation).
-
Add the calculated volume of 100% DMSO to the tube.
-
Gently vortex and, if necessary, sonicate briefly in a water bath until the solid is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Thaw one aliquot of the 10 mM stock solution.
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Crucial Step to Avoid Precipitation: Instead of a direct dilution, perform a serial dilution.
-
Prepare an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. Gently mix.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed culture medium to achieve the desired final concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium for a final volume of 1 mL and a final concentration of 10 µM).
-
-
Gently swirl the culture vessel while adding the diluted compound.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 11-Oxomogroside IV during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11-Oxomogroside IV during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Its stability is a critical concern during sample preparation because, like many glycosides, it is susceptible to degradation under various chemical and physical conditions. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include pH, temperature, and exposure to light. Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bonds, while elevated temperatures can accelerate this process.
Q3: What are the likely degradation products of this compound?
A3: Degradation of this compound likely involves the hydrolysis of its glycosidic linkages, resulting in the loss of sugar moieties. This would yield various deglycosylated derivatives and ultimately the aglycone, mogrol. The specific degradation products will depend on the conditions of degradation.
Q4: How can I minimize the degradation of this compound during extraction?
A4: To minimize degradation during extraction, it is recommended to use moderate temperatures and a neutral or slightly acidic extraction solvent. Prolonged exposure to high temperatures should be avoided. Techniques such as ultrasonic-assisted extraction or microwave-assisted extraction can enhance efficiency while minimizing degradation by reducing extraction time.
Q5: What are the best practices for storing samples containing this compound?
A5: For short-term storage, samples should be kept at 2-8°C in the dark. For long-term storage, it is advisable to store samples at -20°C or below to minimize degradation. Samples should be stored in tightly sealed containers to prevent exposure to air and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Use of high temperatures or harsh solvents. | Optimize extraction conditions by using lower temperatures (e.g., room temperature or slightly elevated) and a milder solvent system (e.g., ethanol-water mixtures). Consider using extraction enhancement techniques like sonication to reduce extraction time. |
| Degradation during solvent evaporation: Excessive heat during the concentration step. | Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to remove the solvent. Alternatively, lyophilization (freeze-drying) can be used to gently remove the solvent. | |
| Inconsistent analytical results | Sample degradation during storage: Improper storage conditions (e.g., exposure to light, elevated temperatures). | Store extracts and solutions at low temperatures (2-8°C for short-term, -20°C for long-term) and protect them from light by using amber vials or covering containers with aluminum foil. |
| pH-induced degradation: The pH of the sample or mobile phase is not optimal. | Maintain the pH of the sample and analytical solutions within a stable range. Based on data for the related Mogroside V, a pH range of 3-12 is generally considered stable. For analytical purposes, a slightly acidic to neutral pH is often preferred. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: Hydrolysis of glycosidic bonds due to acidic or alkaline conditions, or exposure to high temperatures. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and confirm their retention times. This will help in developing a stability-indicating analytical method. |
| Loss of compound in biological matrices | Enzymatic degradation: Presence of glycosidases in the biological sample. | Immediately after collection, process biological samples at low temperatures and consider the use of enzyme inhibitors. Protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) can also help to inactivate enzymes. |
Quantitative Data Summary
| Parameter | Condition | Stability of Mogroside V | Citation |
| pH | pH 3 to 12 (stored at 2-8°C) | Stable | [1] |
| Temperature | 100 to 150°C | Stable for up to 4 hours | [1] |
| Boiling water | Stable for up to 8 hours | [1] | |
| > 40°C | Potential for decreased concentration | [2] |
Note: This data should be used as a guideline for handling this compound. It is recommended to perform compound-specific stability studies for rigorous quantitative analysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Siraitia grosvenorii Fruit
-
Sample Preparation: Dry the monk fruit at a low temperature (e.g., 50-60°C) and then grind it into a fine powder.
-
Extraction:
-
Mix the powdered fruit with a 70% ethanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, stir the mixture for 2 hours at 40°C.
-
-
Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C under reduced pressure to remove the ethanol.
-
Purification (Optional): The aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.
-
Storage: Store the dried extract at -20°C in a desiccator, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Start with a low percentage of A and gradually increase to elute the compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the extracted sample or standard in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection. Analyze all stressed samples by HPLC to evaluate the separation of the parent peak from any degradation products.
-
Visualizations
Caption: Experimental workflow for stable preparation of this compound.
Caption: Potential degradation pathway of this compound.
References
Validation & Comparative
Validating the Anti-Cancer Mechanism of 11-Oxomogroside IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer mechanisms of 11-Oxomogroside IV and other cucurbitane glycosides, offering a valuable resource for researchers investigating novel therapeutic agents. By presenting available experimental data and detailed protocols, this document aims to facilitate further research and validation of these promising natural compounds.
Introduction to this compound and its Class
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruits of Momordica grosvenori (Luo Han Guo).[1] This class of compounds, which also includes the well-studied Cucurbitacin B, is known for a range of pharmacological activities, including anti-inflammatory, anti-diabetic, and notably, anti-cancer effects.[2][3] The anti-cancer potential of cucurbitane glycosides stems from their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate various signaling pathways implicated in cancer progression.[3][4]
Comparative Analysis of Anti-Cancer Efficacy
While specific quantitative data for this compound is limited in publicly available literature, we can draw comparisons with the extensively researched Cucurbitacin B to provide a benchmark for its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cucurbitacin B in various cancer cell lines, illustrating its potent cytotoxic effects.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 4.12 | 48 |
| Breast Cancer | MDA-MB-231 | 3.68 | 48 |
| Pancreatic Cancer | Various | ~0.1 | Not Specified |
| Skin Cancer | SCC Lines | 0.4 - 10 | Not Specified |
| Cholangiocarcinoma | KKU-213 | 0.048 | 24 |
| Cholangiocarcinoma | KKU-213 | 0.036 | 48 |
| Cholangiocarcinoma | KKU-213 | 0.032 | 72 |
| Cholangiocarcinoma | KKU-214 | 0.088 | 24 |
| Cholangiocarcinoma | KKU-214 | 0.053 | 48 |
| Cholangiocarcinoma | KKU-214 | 0.04 | 72 |
| Breast Cancer | 4T1 (in vivo model) | 3 mg/kg/day (significant tumor growth inhibition) | - |
Note: IC50 values can vary depending on the experimental conditions.
Core Anti-Cancer Mechanisms
The primary anti-cancer mechanisms attributed to cucurbitane glycosides like this compound and Cucurbitacin B involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that eliminates damaged or cancerous cells. Cucurbitane glycosides are known to trigger this process through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a cascade of caspase enzymes (caspase-9 and caspase-3), ultimately resulting in cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase. This prevents the cells from dividing and propagating.
Signaling Pathways and Molecular Targets
The anti-cancer effects of cucurbitane glycosides are mediated through the modulation of key signaling pathways. A primary target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often aberrantly activated in many cancers, promoting cell proliferation and survival. By inhibiting this pathway, compounds like Cucurbitacin B can effectively suppress tumor growth.
Caption: Proposed signaling pathway for the anti-cancer action of this compound.
Experimental Protocols
To facilitate the validation and further investigation of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
References
A Head-to-Head Comparison of the Antioxidant Potential of Different Mogrosides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Mogroside Antioxidant Capacity with Supporting Experimental Data
Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), are gaining significant attention not only as natural sweeteners but also for their potential therapeutic properties, including their antioxidant effects. This guide provides a detailed head-to-head comparison of the antioxidant potential of various mogrosides, summarizing key experimental findings to aid in research and development.
Comparative Antioxidant Activity: Key Findings
The antioxidant capacity of mogrosides is primarily attributed to their ability to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. Experimental data reveals a nuanced landscape of antioxidant efficacy among different mogroside analogues.
A key study directly comparing Mogroside V and 11-oxo-mogroside V demonstrated distinct scavenging profiles for different ROS. While 11-oxo-mogroside V was more potent in scavenging superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), Mogroside V exhibited superior activity against the highly reactive hydroxyl radical (•OH)[1][2]. Furthermore, 11-oxo-mogroside V showed a remarkable ability to inhibit •OH-induced DNA damage[1][2].
Data for a mogroside extract, rich in Mogroside V, provides insights into its radical scavenging capabilities against stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). While showing moderate activity, it underscores the general antioxidant potential of this class of compounds[3].
Currently, direct comparative in vitro antioxidant data for Mogroside IV and Siamenoside I using standardized assays like DPPH and ABTS is limited in the readily available scientific literature. While their presence in monk fruit and general antioxidant properties are acknowledged, specific IC₅₀ or EC₅₀ values for the purified compounds are not yet well-documented in comparative studies.
Table 1: Comparative Antioxidant Potential of Different Mogrosides
| Mogroside/Extract | Assay | Metric | Result | Reference |
| Mogroside V | Superoxide Anion (O₂⁻) Scavenging | EC₅₀ | > 4.79 µg/mL (less effective than 11-oxo-mogroside V) | |
| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | > 16.52 µg/mL (less effective than 11-oxo-mogroside V) | ||
| Hydroxyl Radical (•OH) Scavenging | EC₅₀ | 48.44 µg/mL | ||
| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) Scavenging | EC₅₀ | 4.79 µg/mL | |
| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 16.52 µg/mL | ||
| Hydroxyl Radical (•OH) Scavenging | EC₅₀ | 146.17 µg/mL | ||
| •OH-induced DNA Damage Inhibition | EC₅₀ | 3.09 µg/mL | ||
| Mogroside Extract (rich in Mogroside V) | DPPH Radical Scavenging | IC₅₀ | 1118.1 µg/mL | |
| ABTS Radical Scavenging | IC₅₀ | 1473.2 µg/mL |
EC₅₀: The concentration of the mogroside required to scavenge 50% of the respective reactive oxygen species. A lower value indicates higher antioxidant activity. IC₅₀: The concentration of the mogroside extract required to scavenge 50% of the DPPH or ABTS radicals. A lower value indicates higher antioxidant activity.
Mechanistic Insights: The Nrf2 Signaling Pathway
Recent research has shed light on the molecular mechanisms underlying the antioxidant effects of mogrosides. Mogroside V has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in microglial cells. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes. This finding suggests that the antioxidant benefits of Mogroside V extend beyond direct radical scavenging to include the upregulation of endogenous defense mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Chemiluminescence Assay for ROS Scavenging
This method was employed to determine the scavenging activity of Mogroside V and 11-oxo-mogroside V against O₂⁻, H₂O₂, and •OH. The principle of this assay is the detection of light emission from a chemical reaction. When a luminogenic substrate is oxidized by ROS, it emits light, and the presence of an antioxidant will quench this chemiluminescence in a dose-dependent manner.
Workflow:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of natural compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol Summary:
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the mogroside extract are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Protocol Summary:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•⁺ solution is diluted with a buffer to a specific absorbance.
-
Various concentrations of the mogroside extract are added to the ABTS•⁺ solution.
-
After a defined incubation period, the absorbance is measured at 734 nm.
-
The percentage of ABTS•⁺ scavenging is calculated, and the IC₅₀ value is determined.
Conclusion and Future Directions
The available evidence clearly indicates that mogrosides possess significant antioxidant properties, with individual mogrosides exhibiting varying efficacies against different reactive oxygen species. Mogroside V and its oxidized form, 11-oxo-mogroside V, are potent ROS scavengers. Furthermore, the discovery of the Nrf2 pathway activation by Mogroside V provides a deeper understanding of its protective mechanisms.
To build a more comprehensive picture, future research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of the antioxidant activities of purified Mogroside IV and Siamenoside I against Mogroside V and other analogues using a standardized panel of assays.
-
Cellular antioxidant activity: Evaluating the antioxidant potential of different mogrosides in cellular models to understand their bioavailability and intracellular efficacy.
-
Nrf2 activation by other mogrosides: Investigating whether other mogrosides, such as Mogroside IV and Siamenoside I, also mediate their antioxidant effects through the Nrf2 pathway.
Such studies will be invaluable for the targeted development of mogroside-based therapeutic agents for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Oxomogroside IV and Metformin in Cellular Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 11-Oxomogroside IV and the widely-used antidiabetic drug, metformin (B114582), in cellular models of diabetes. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data on the closely related and well-studied compound, Mogroside V, as a representative for the mogroside class of compounds. The information presented herein is based on available experimental data for each compound, offering a side-by-side evaluation of their mechanisms of action and effects on key diabetic cellular markers.
Quantitative Data Summary
The following tables summarize the quantitative effects of Mogroside V (as a proxy for this compound) and metformin on two critical parameters in cellular models of diabetes: AMP-activated protein kinase (AMPK) activation and glucose uptake.
Table 1: Comparative Efficacy in AMPK Activation
| Compound | Cell Line | Concentration | Fold Activation of AMPK (p-AMPK/total AMPK) | Reference |
| Mogroside V | Not Specified | EC50: 20.4 μM | 2.4-fold (α2β1γ1 heterotrimer) | [1] |
| Metformin | HepG2 | 1-2 mM | ~2-4 fold | [2] |
| HepG2 | 1.5 mM | Significant increase vs. control | [3][4] | |
| HepG2 | 2 mM | Significant increase vs. control | [3] | |
| HepG2 | 10 mM | Significant increase in p-AMPK (Thr172) |
Table 2: Comparative Efficacy in Glucose Uptake
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Reference |
| Mogroside V | Hypothalamic Neuronal Cells | 15 µM, 60 µM, 160 µM | Modulates glucose metabolism pathways | |
| Metformin | L6 Myotubes | 800 µM (24h) | Half-maximal stimulation | |
| L6 Myotubes | 2 mM (16h) | > 2-fold increase (from 5.9 to 13.3 pmol/min/mg protein) | ||
| L6-GLUT4 Myotubes | 2 mM (20-24h) | 148% enhancement | ||
| L6-GLUT4 Myotubes | Not Specified | 218% increase |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the cellular action of both compounds and a typical experimental workflow for their evaluation.
Caption: Comparative Signaling Pathways of Metformin and Mogroside V.
Caption: General Experimental Workflow for Compound Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Glucose Uptake Assay (2-NBDG Method) in L6 Myotubes
This protocol is adapted from established methods for measuring glucose uptake in cultured muscle cells.
a. Cell Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM containing 2% horse serum. Maintain for 5-7 days, changing the medium every 48 hours.
b. Glucose Uptake Assay:
-
Seed differentiated L6 myotubes in 24-well plates.
-
Serum-starve the myotubes for 3-4 hours in serum-free DMEM.
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES, pH 7.4).
-
Incubate the cells with the desired concentrations of this compound, Mogroside V, metformin, or vehicle control in KRH buffer for the specified time (e.g., 1-24 hours).
-
Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Normalize the fluorescence readings to the total protein concentration of each well, determined by a BCA or Bradford protein assay.
Western Blot for AMPK Activation (p-AMPK/AMPK Ratio) in HepG2 Cells
This protocol outlines the procedure for quantifying the phosphorylation status of AMPK.
a. Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound, Mogroside V, metformin, or vehicle control for the specified duration.
b. Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against total AMPKα as a loading control.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-AMPKα to total AMPKα.
Concluding Remarks
This guide provides a foundational comparison between the cellular effects of mogrosides (represented by Mogroside V) and metformin. While both compounds demonstrate the potential to modulate key pathways in diabetes, such as AMPK activation and glucose uptake, their mechanisms and potencies may differ. Metformin primarily acts indirectly on AMPK by altering the cellular energy status through inhibition of mitochondrial complex I. In contrast, in vitro evidence suggests that Mogroside V may directly activate AMPK.
Further direct comparative studies utilizing this compound are warranted to fully elucidate its efficacy relative to metformin and to validate the preliminary insights presented in this guide. The provided protocols offer a standardized framework for conducting such investigations.
References
- 1. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A novel inverse relationship between metformin-triggered AMPK-SIRT1 signaling and p53 protein abundance in high glucose-exposed HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Therapeutic Efficacy of 11-Oxomogroside IV in Acute Lung Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the therapeutic effects of mogroside derivatives, closely related to 11-Oxomogroside IV, against a standard-of-care corticosteroid, Dexamethasone, in a preclinical model of acute lung injury (ALI). The data presented is derived from studies utilizing the lipopolysaccharide (LPS)-induced ALI mouse model, a well-established paradigm for mimicking the inflammatory cascade seen in this critical condition.
Comparative Efficacy of Mogroside IIIE and Dexamethasone in LPS-Induced Acute Lung Injury
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of Mogroside IIIE, a structurally similar compound to this compound, and Dexamethasone. These results highlight the potential of mogroside derivatives as a therapeutic alternative in inflammatory lung conditions.
Table 1: Effect on Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS Model | High | High | High |
| Mogroside IIIE (20 mg/kg) | Significantly Reduced vs. LPS[1] | Significantly Reduced vs. LPS[1] | Significantly Reduced vs. LPS[1] |
| Dexamethasone (5 mg/kg) | Significantly Reduced vs. LPS[2] | Significantly Reduced vs. LPS[2] | Not Reported |
| Dexamethasone (1 mg/kg) | Significantly Reduced vs. LPS[3] | Significantly Reduced vs. LPS[3] | Significantly Reduced vs. LPS[3] |
Table 2: Effect on Lung Injury and Inflammation Markers
| Treatment Group | Lung Wet-to-Dry (W/D) Ratio | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | Normal | Low |
| LPS Model | Significantly Increased | Significantly Increased |
| Mogroside IIIE (20 mg/kg) | Significantly Reduced vs. LPS[1] | Significantly Reduced vs. LPS[1] |
| Dexamethasone (5 & 10 mg/kg) | Significantly Reduced vs. LPS[2] | Significantly Reduced vs. LPS[2] |
| Dexamethasone (1 mg/kg) | Significantly Reduced vs. LPS[4] | Not Reported |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
LPS-Induced Acute Lung Injury Mouse Model
The in vivo studies cited utilized a standardized LPS-induced ALI model.[5][6][7][8]
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Injury: A single intratracheal or intranasal administration of lipopolysaccharide (LPS) from Escherichia coli is performed to induce acute lung inflammation.[5][8]
-
Treatment Administration:
-
Sample Collection and Analysis: At a predetermined time point after LPS administration (e.g., 6 or 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological examination, measurement of the wet-to-dry weight ratio (an indicator of pulmonary edema), and assessment of myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).[7][8]
Mechanism of Action: Signaling Pathways
The therapeutic effects of Mogroside IIIE are attributed to its modulation of key inflammatory signaling pathways.
Caption: Proposed signaling pathway for the anti-inflammatory effects of Mogroside IIIE.
Mogroside IIIE is believed to exert its anti-inflammatory effects by activating AMP-activated protein kinase (AMPK).[1] Activated AMPK can then suppress the Toll-like receptor 4 (TLR4) signaling pathway, a critical initiator of the inflammatory response to LPS.[1] This inhibition leads to the downstream suppression of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling cascade.[1] The net result is a reduction in the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Experimental Workflow
The logical flow of the in vivo validation process is depicted below.
Caption: Workflow of the in vivo validation experiments.
References
- 1. Mogroside IIIE Attenuates LPS-Induced Acute Lung Injury in Mice Partly Through Regulation of the TLR4/MAPK/NF-κB Axis via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Dexamethasone alleviates acute lung injury in a rat model with venovenous extracorporeal membrane oxygenation support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of BMS-470539 on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sweetness Profile of Mogrosides and Other Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the sensory profiles of natural sweetening agents, with a focus on the structural determinants of taste in mogrosides.
This guide provides a detailed comparison of the sweetness and overall sensory profile of various natural sweeteners, with a specific focus on the mogroside family, including the taste implications of the 11-oxo functional group found in compounds like 11-Oxomogroside IV. The information is supported by quantitative data from sensory studies and an overview of the experimental methodologies used for their evaluation.
Introduction to Mogrosides and the Significance of the 11-Oxo Group
Mogrosides are triterpenoid (B12794562) glycosides extracted from the monk fruit (Siraitia grosvenorii) and are responsible for its intense sweetness. The specific taste profile of each mogroside is determined by its molecular structure, particularly the nature of the functional group at the C-11 position of the aglycone (the non-sugar core) and the number of glucose units attached.
Crucially, structure-activity relationship studies have revealed that the functional group at the C-11 position significantly dictates the taste. Mogrosides featuring an α-hydroxy group at this position are intensely sweet. In contrast, the presence of a keto-group (an oxo-group) at the C-11 position, as is the case in This compound , eliminates the sweetness and imparts a bitter taste[1]. This makes this compound fundamentally different from its sweet counterparts like Mogroside IV and Mogroside V.
Quantitative Comparison of Natural Sweeteners
The following table summarizes the quantitative sensory data for this compound's sweet analogue, Mogroside IV, and other prominent natural sweeteners. Data is compiled from various sensory studies, and sweetness is typically benchmarked against sucrose (B13894).
| Sweetener | Type | Relative Sweetness (vs. Sucrose) | Caloric Value | Key Sensory Profile Characteristics |
| This compound | Triterpenoid Glycoside | Not Sweet | Non-caloric | Reported to be bitter due to the 11-keto functional group[1]. |
| Mogroside IV | Triterpenoid Glycoside | ~300x[2] | Non-caloric | Sweet taste. The number of glucose units (four or more) contributes to sweetness[3][4]. |
| Mogroside V | Triterpenoid Glycoside | ~250-425x | Non-caloric | Major sweet component in monk fruit. May have slight off-notes or a licorice-like aftertaste that can be improved with glycosylation. |
| Rebaudioside A | Diterpenoid Glycoside | ~200-300x | Non-caloric | High-purity extracts have a clean, sweet taste, but can exhibit a bitter or licorice-like aftertaste. |
| Thaumatin | Protein | ~2,000-3,000x | Non-caloric | Very potent sweetness with a slow onset and a lingering, licorice-like aftertaste at higher concentrations. |
| Allulose | Rare Sugar | ~0.7x (70% as sweet as sucrose) | ~0.4 kcal/g | Taste profile is very similar to sucrose with a clean taste and good mouthfeel; no significant aftertaste. |
| Erythritol | Sugar Alcohol (Polyol) | ~0.6-0.7x (60-70% as sweet as sucrose) | ~0.2 kcal/g | Clean, sweet taste with a notable cooling sensation in the mouth; no aftertaste. |
| Xylitol | Sugar Alcohol (Polyol) | ~1.0x (Same as sucrose) | ~2.4 kcal/g | Sweetness is very similar to sucrose in intensity; provides a distinct cooling effect. |
Experimental Protocols for Sweetness Evaluation
The sensory characteristics of sweeteners are evaluated using standardized methodologies involving trained human panelists. The two primary methods are Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) analysis.
Protocol 1: Quantitative Descriptive Analysis (QDA)
Objective: To identify, describe, and quantify the complete sensory profile of a sweetener, including its primary taste, side tastes, and aftertastes.
Methodology:
-
Panelist Selection & Training: A panel of 8-12 individuals is selected based on their sensory acuity. Panelists undergo extensive training (typically 20-40 hours) to develop a consensus vocabulary (lexicon) to describe the sensory attributes of the sweeteners (e.g., 'sweetness intensity', 'bitterness', 'metallic aftertaste', 'cooling sensation'). They are trained on reference standards for each attribute (e.g., sucrose solutions for sweetness, caffeine (B1668208) solutions for bitterness).
-
Sample Preparation: Sweetener solutions are prepared in deionized water at concentrations determined to be equi-sweet to a reference sucrose solution (e.g., 5% or 10% sucrose). All samples are coded with random three-digit numbers and presented at a controlled temperature (e.g., 22°C).
-
Evaluation Procedure: In individual, climate-controlled booths, panelists are presented with the samples in a randomized order. They cleanse their palate with purified water between samples.
-
Data Collection: Panelists rate the intensity of each developed descriptor on an unstructured line scale (e.g., a 15-cm line anchored from "none" to "very strong").
-
Data Analysis: The ratings are converted to numerical data. Analysis of Variance (ANOVA) and multivariate analysis techniques like Principal Component Analysis (PCA) are used to determine significant differences between sweeteners and visualize their sensory profiles.
Protocol 2: Time-Intensity (TI) Analysis
Objective: To measure the intensity of a specific sensory attribute (e.g., sweetness) over time, from initial perception to extinction.
Methodology:
-
Panelist & Sample Preparation: Similar to QDA, trained panelists and standardized samples are used.
-
Evaluation Procedure: The panelist takes a specific volume of the sample (e.g., 10 mL) into their mouth, holds it for a few seconds, and then expectorates or swallows.
-
Data Collection: Immediately upon taking the sample, the panelist starts recording the perceived intensity of the target attribute (e.g., sweetness) continuously over a set period (e.g., 60-120 seconds). This is typically done using a computerized system where the panelist moves a cursor or joystick along a scale on the screen in real-time.
-
Data Analysis: The system generates a time-intensity curve for each panelist and sample. Key parameters are extracted from these curves:
-
I-max: The maximum perceived intensity.
-
T-max: The time taken to reach maximum intensity.
-
Duration: The total time the sensation is perceived.
-
Area Under the Curve: The total integrated intensity over time. These parameters are then statistically analyzed to compare the temporal profiles of different sweeteners.
-
Visualizing Experimental and Biological Pathways
The following diagrams illustrate a typical workflow for sensory analysis and the biological pathway for sweet taste perception.
References
Structure-Activity Relationship of Mogroside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships of various mogroside derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data to facilitate objective comparison and aid in research and drug development.
Sweetness and General Structure-Activity Relationship
The sweetness of mogroside derivatives is primarily determined by the number of glucose units attached to the mogrol (B2503665) core. Generally, compounds with four or more glucose units are sweet-tasting, while those with fewer than four are bitter[1]. The stereoconfiguration of these glucose groups also plays a role in the taste profile[1]. Mogrosides are triterpenoid (B12794562) glycosides derived from the fruit of Siraitia grosvenorii (monk fruit) and are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities[2][3][4].
Comparative Biological Activity of Mogroside Derivatives
The biological activities of mogroside derivatives vary based on their specific chemical structures. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
The antioxidant capacity of mogroside derivatives is often evaluated by their ability to scavenge reactive oxygen species (ROS).
| Mogroside Derivative | Assay | EC50/IC50 Value | Source |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | EC50: 48.44 µg/mL | |
| 11-oxo-mogroside V | Superoxide Anion (O2-) Scavenging | EC50: 4.79 µg/mL | |
| Hydrogen Peroxide (H2O2) Scavenging | EC50: 16.52 µg/mL | ||
| Hydroxyl Radical (•OH) Scavenging | EC50: 146.17 µg/mL | ||
| •OH-induced DNA Damage Inhibition | EC50: 3.09 µg/mL | ||
| Mogroside Extract (MGE) | DPPH Radical Scavenging | IC50: 1118.1 µg/mL | |
| ABTS Radical Scavenging | IC50: 1473.2 µg/mL |
Anti-inflammatory Activity
Mogroside derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.
| Mogroside Derivative | Cell Line | Assay | IC50 Value | Key Findings | Source |
| Mogroside V | BV-2 microglia | LPS-induced pro-inflammatory cytokine production | Not Reported | Significantly inhibited the production of TNF-α, IL-1β, IL-6, and other inflammatory mediators. | |
| Mogroside IIIE | RAW264.7 macrophages | LPS-induced Nitric Oxide (NO) production | Not Reported | Showed the strongest inhibition of NO release compared to other tested mogrosides. |
Anticancer Activity
Several mogroside derivatives have exhibited cytotoxic effects against various cancer cell lines.
| Mogroside Derivative | Cancer Cell Line | Assay | IC50 Value | Source |
| Mogrol | A549 (Human lung carcinoma) | CCK8 assay | 27.78 ± 0.98 µM | |
| Mogroside V-based product (MOG) | T24 (Bladder), HT-1376 (Bladder), ACHN (Kidney), 786-O (Kidney), PC-3 (Prostate) | MTT assay | ≥1.5 mg/mL |
Signaling Pathways
The biological activities of mogroside derivatives are mediated through various signaling pathways.
Mogroside V: Anti-inflammatory Signaling
Mogroside V exerts its anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways and activating the AKT/AMPK-Nrf2 pathway.
Caption: Mogroside V anti-inflammatory and antioxidant signaling pathways.
Mogroside IIIE: Anti-inflammatory and Cytoprotective Signaling
Mogroside IIIE alleviates cellular stress by activating the AMPK/SIRT1 signaling pathway and inhibiting the TLR4 pathway.
Caption: Mogroside IIIE cytoprotective and anti-inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in a suitable solvent like ethanol (B145695) or methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Reaction mixture: Add a small volume of the test sample (mogroside derivative solution at various concentrations) to the DPPH working solution. A control is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Activated macrophages produce nitric oxide, which can be measured in the culture supernatant. A reduction in NO levels in the presence of the test compound indicates anti-inflammatory activity.
Protocol:
-
Cell Culture: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the mogroside derivative for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the mogroside derivative for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
-
Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the mogroside derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the anticancer activity of mogroside derivatives.
Caption: General workflow for assessing the anticancer activity of mogroside derivatives.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Hepatoprotective Effects of Mogrosides in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hepatoprotective effects of mogrosides, key sweetening compounds from Siraitia grosvenorii (monk fruit), against established therapeutic agents in preclinical animal models of liver injury. Due to the limited availability of specific in vivo data for 11-Oxomogroside IV, this guide utilizes data from studies on Siraitia grosvenorii extract (SGE) and its most abundant mogroside, Mogroside V, as representative examples of this class of compounds. These are compared with the well-documented hepatoprotective agents, Silymarin and N-acetylcysteine (NAC).
This guide summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a clear and objective comparison.
Comparative Analysis of Hepatoprotective Efficacy
The hepatoprotective potential of a compound is primarily assessed by its ability to mitigate liver damage induced by various toxins. Common animal models utilize hepatotoxins such as carbon tetrachloride (CCl4) and acetaminophen (B1664979) (paracetamol) to induce acute liver injury, or specialized diets to model non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The efficacy of the therapeutic intervention is then quantified by measuring key biochemical markers of liver function and oxidative stress.
Biochemical Markers of Liver Injury
The following table summarizes the effects of SGE, Mogroside V, Silymarin, and NAC on key serum markers of liver damage, namely alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the blood are indicative of hepatocellular injury.
| Compound/Extract | Animal Model | Toxin/Inducer | Dose of Compound | % Reduction in ALT | % Reduction in AST | Reference |
| Siraitia grosvenorii Extract (SGE) | Sprague Dawley Rat | Choline-deficient, methionine-lowered diet | Not Specified | Significant Reduction | Significant Reduction | [1] |
| Mogroside V | C57BL/6 Mouse | High-Fat Diet | Not Specified | Significant Reduction | Significant Reduction | [2] |
| Mogroside V | Mouse | Acetaminophen | 10 mg/kg | Significant Reduction | Significant Reduction | [3] |
| Silymarin | Rat | Carbon Tetrachloride (CCl4) | 100 mg/kg | Significant Reduction | Significant Reduction | [4][5] |
| Silymarin | Rat | Paracetamol | 100 mg/kg | Significant Reduction | Significant Reduction | [4] |
| N-acetylcysteine (NAC) | Rat | Carbon Tetrachloride (CCl4) | 200 mg/kg | Significant Reduction | Significant Reduction | [2] |
| N-acetylcysteine (NAC) | Rabbit | Rabbit Hemorrhagic Disease Virus | 150 mg/kg/day | Significant Prevention of Increase | Significant Prevention of Increase | [6] |
Markers of Oxidative Stress
Oxidative stress is a key pathogenic mechanism in many forms of liver injury. The following table compares the effects of the selected compounds on markers of oxidative stress, including malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).
| Compound/Extract | Animal Model | Toxin/Inducer | Effect on MDA | Effect on SOD Activity | Effect on GSH Levels | Reference |
| Siraitia grosvenorii Extract (SGE) | Sprague Dawley Rat | Choline-deficient, methionine-lowered diet | Not Specified | Not Specified | Not Specified | [1] |
| Mogroside V | THP-1 cells | LPS and PMA | Inhibition of ROS production | Not Specified | Not Specified | [7] |
| Silymarin | Mouse | Ethanol | ↓ | ↑ | ↑ | [8] |
| N-acetylcysteine (NAC) | Rat | Carbon Tetrachloride (CCl4) | ↓ | ↑ | ↑ | [2] |
| N-acetylcysteine (NAC) | Rabbit | Rabbit Hemorrhagic Disease Virus | Prevents increase in oxidized/reduced glutathione ratio | Not Specified | Precursor for GSH synthesis | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings. Below are representative methodologies for inducing liver injury and evaluating the hepatoprotective effects of test compounds.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This is a widely used model for screening hepatoprotective agents.[9]
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl4, typically diluted in olive oil or liquid paraffin (B1166041) (e.g., 1.5 mL/kg in a 1:1 ratio), is administered.[5]
-
Treatment Protocol: The test compound (e.g., this compound, SGE, Silymarin) is administered orally (p.o.) or via i.p. injection for a specified period (e.g., 7 days) prior to CCl4 administration.[5] A positive control group typically receives a known hepatoprotective agent like Silymarin (e.g., 100 mg/kg, p.o.).[5]
-
Sample Collection and Analysis: 24 to 48 hours after CCl4 administration, animals are euthanized, and blood and liver tissue are collected. Serum is analyzed for ALT, AST, alkaline phosphatase (ALP), and bilirubin (B190676) levels. Liver tissue is used for histopathological examination and measurement of oxidative stress markers (MDA, SOD, GSH).[5]
Acetaminophen (Paracetamol)-Induced Hepatotoxicity Model
This model mimics drug-induced liver injury.[4]
-
Animals: Mice (e.g., C57BL/6) are frequently used.
-
Induction of Liver Injury: A single high dose of acetaminophen (e.g., 300 mg/kg) is administered via i.p. injection.[3]
-
Treatment Protocol: The test compound is administered (e.g., Mogroside V at 10 mg/kg, i.p.) one hour before acetaminophen administration.[3] A control group receives saline.
-
Sample Collection and Analysis: Blood and liver samples are collected at various time points (e.g., 6 and 24 hours) after acetaminophen administration to assess liver enzymes, histopathology, and specific signaling pathways (e.g., JNK activation).[3][4]
High-Fat Diet-Induced NAFLD Model
This model is relevant for studying metabolic liver diseases.[2]
-
Animals: C57BL/6 mice are a common choice.
-
Induction of NAFLD: Animals are fed a high-fat diet (HFD) for an extended period (e.g., several weeks) to induce obesity and hepatic steatosis.[2]
-
Treatment Protocol: The test compound (e.g., Mogroside V) is administered daily via oral gavage alongside the HFD.[2]
-
Sample Collection and Analysis: At the end of the study period, body weight, liver weight, and serum lipid profiles are measured. Liver tissue is analyzed for lipid accumulation (e.g., Oil Red O staining), and the expression of genes and proteins involved in lipid metabolism (e.g., AMPK, SREBP-1, PPAR-γ) is assessed.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways in liver injury and a typical experimental workflow.
Caption: Signaling pathways in hepatotoxicity and points of intervention for mogrosides.
Caption: A typical experimental workflow for evaluating hepatoprotective agents in animal models.
References
- 1. Effects of Siraitia grosvenorii extract on nonalcoholic steatohepatitis-like lesions in Sprague Dawley rats fed a choline-deficient, methionine-lowered, l-amino acid-defined diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside V protects against acetaminophen-induced liver injury by reducing reactive oxygen species and c-jun-N-terminal kinase activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective activity of Musa paradisiaca on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effects of Juglans regia on carbon tetrachloride‐induced hepatotoxicity: In silico/in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. mdpi.com [mdpi.com]
- 8. Siraitia grosvenorii Extract Attenuates Airway Inflammation in a Mouse Model of Respiratory Disease Induced by Particulate Matter 10 Plus Diesel Exhaust Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A comparative analysis of the metabolic fate of different mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic fate of various mogrosides, the sweet compounds derived from the monk fruit (Siraitia grosvenorii). As the interest in natural, non-caloric sweeteners continues to grow in the pharmaceutical and food industries, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount. This document synthesizes current experimental data to offer a clear comparison of key mogrosides, including Mogroside V, Siamenoside I, and Mogroside III isomers.
The metabolic journey of different mogrosides is primarily dictated by their interaction with the gut microbiota. Following oral ingestion, these large glycosidic compounds demonstrate minimal systemic absorption in their intact form.[1][2][3] Instead, they undergo significant metabolism within the gastrointestinal tract, where gut bacteria hydrolyze the glucose units, leading to the formation of a common aglycone, mogrol (B2503665).[1][2] It is predominantly mogrol and its initial deglycosylated metabolites that are absorbed to a limited extent and are thought to be responsible for any systemic bioactivity.
Comparative Metabolic Pathways and Metabolites
The primary metabolic pathway for all studied mogrosides is a stepwise deglycosylation by intestinal microflora. This process involves the enzymatic cleavage of glucose moieties from the mogrol backbone. While the overarching fate is the formation of mogrol, the number and types of intermediate metabolites and the specific metabolic reactions can vary between different mogrosides.
Mogroside V , the most abundant mogroside, undergoes major metabolic transformations including dehydrogenation, deoxidation, oxidation, and isomerization in rats. One study identified 23 metabolites in healthy rats and 26 in type 2 diabetic rats, while another reported the identification of 77 new metabolites in rats.
Siamenoside I , noted for its intense sweetness, is metabolized through deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and even glycosylation reactions in rats. A remarkable 86 new metabolites of siamenoside I have been identified.
Mogroside III and its isomer Mogroside IIIE also undergo extensive metabolism. A comparative study in rats identified 76 metabolites for Mogroside III and 78 for Mogroside IIIE in normal rats, with the numbers increasing in drug-metabolizing enzyme-induced rats, highlighting that minor structural differences can influence metabolic profiles. The biotransformation of Mogroside III by human intestinal bacteria leads to the formation of mogroside II(A1) and mogrol through successive deglycosylation.
The following diagram illustrates the generalized metabolic cascade of mogrosides.
Comparative Quantitative Data on Mogroside Metabolism
The following table summarizes the key quantitative findings from various studies on the metabolism of different mogrosides.
| Mogroside | Test System | Key Findings | Number of Identified Metabolites | Primary Metabolic Reactions | Reference |
| Mogroside V | Healthy & Type 2 Diabetic Rats | Metabolite profiles differ between healthy and diabetic models. Higher plasma and lower urine concentrations of metabolites in diabetic rats. | 23 (healthy), 26 (diabetic) | Dehydrogenation, deoxidation, oxidation, isomerization | |
| Mogroside V | Rats | Uneven distribution of metabolites in various organs. | 77 new metabolites | Deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, methylation | |
| Siamenoside I | Rats | Metabolites mainly distributed in the intestine, stomach, kidney, and brain. Mogroside IIIE was the most widely distributed. | 86 new metabolites | Deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, glycosylation | |
| Mogroside III | Normal & Enzyme-Induced Rats | Minor structural differences between isomers lead to significant differences in metabolites. | 76 (normal), 96 (enzyme-induced) | Not specified in detail | |
| Mogroside IIIE | Normal & Enzyme-Induced Rats | Enzyme induction significantly increased the number of metabolites. | 78 (normal), 121 (enzyme-induced) | Not specified in detail | |
| Mogroside III | Human Intestinal Bacteria (in vitro) | Converted to mogroside II(A1) and mogrol. | 2 | Successive deglycosylation | |
| Multiple Mogrosides (Mogroside IIIe, V, Siamenoside I, Isomogroside V) | Human Fecal Homogenates (in vitro) | All metabolized to the common terminal metabolite, mogrol, within 24 hours. | 1 (common terminal) | Deglycosylation |
Detailed Experimental Protocols
A general workflow for investigating the metabolism of mogrosides, based on the cited literature, is outlined below.
In Vivo Metabolism Study in Rats
-
Animal Model: Healthy male Sprague-Dawley rats are commonly used. For specific disease models, type 2 diabetic rats can be induced.
-
Drug Administration: A single dose of the purified mogroside is administered orally via gavage. A vehicle control group receives the same volume of the vehicle (e.g., water).
-
Sample Collection: Blood samples are collected at various time points post-administration. Urine and feces are collected over a specified period (e.g., 96 hours). At the end of the study, organs such as the liver, kidney, heart, spleen, lungs, stomach, and intestines are harvested.
-
Sample Preparation: Plasma is obtained by centrifuging blood samples. Tissues are homogenized. All samples undergo an extraction process (e.g., protein precipitation with methanol (B129727) or acetonitrile) to isolate the metabolites.
-
Analytical Method: Samples are analyzed using a highly sensitive liquid chromatography-mass spectrometry (LC-MS) method. Techniques like UPLC-Q-TOF/MS or HPLC-ESI-IT-TOF-MSn are employed for the detection and structural elucidation of metabolites.
-
Data Analysis: The mass spectrometry data is processed to identify metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent compound. Pharmacokinetic parameters (Cmax, Tmax, AUC) can be calculated from the plasma concentration-time data.
In Vitro Metabolism with Human Gut Microbiota
-
Preparation of Fecal Homogenate: Fresh fecal samples are collected from healthy human donors. The samples are pooled and homogenized in an anaerobic buffer to create a fecal slurry, which serves as the source of gut microbiota.
-
Incubation: The purified mogroside is added to the fecal homogenate and incubated under strict anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at different time points (e.g., 0, 4, 8, 12, 24, 48 hours) to monitor the disappearance of the parent mogroside and the appearance of its metabolites.
-
Sample Preparation: The reaction is quenched (e.g., by adding a cold organic solvent). The samples are then centrifuged, and the supernatant is collected for analysis.
-
Analytical Method: The samples are analyzed by LC-MS to identify and quantify the mogroside and its metabolites over time.
Conclusion
The metabolic fate of different mogrosides exhibits a remarkable similarity, primarily characterized by poor oral absorption of the parent compound and extensive metabolism by the gut microbiota to the common aglycone, mogrol. This shared metabolic pathway suggests that the systemic bioactivities attributed to various mogrosides are likely mediated by mogrol and its early-stage deglycosylated metabolites. While the overarching metabolic story is consistent, studies reveal subtle differences in the number and types of metabolites and the specific biotransformation reactions for different mogrosides. These findings underscore the importance of considering the role of the gut microbiome in evaluating the bioactivity and safety of mogroside-based products. Future research should continue to explore the specific microbial enzymes responsible for mogroside metabolism and further elucidate the systemic effects of mogrol and other key metabolites.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance in the Disposal of 11-Oxomogroside IV.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Minimum Recommended PPE:
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential spills. |
| Footwear | Closed-toe shoes. | Prevents injuries from spills or dropped objects.[4][5][6][7][8] |
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded. Always prioritize waste minimization in your experimental design. For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) office is recommended.
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocols
1. Solid Waste Disposal:
For small quantities of solid this compound, the recommended disposal method is placement in the regular laboratory trash.
-
Procedure:
-
Ensure the compound is in a sealed, clearly labeled container.
-
The label should indicate the contents are non-hazardous.
-
Place the sealed container in the designated laboratory solid waste bin.
-
-
Rationale: As a non-hazardous natural product, small amounts of solid this compound do not pose a significant environmental risk and can be managed through standard landfill disposal.[9][10][11]
2. Aqueous Solution Disposal:
Dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer.
-
Conditions for Drain Disposal:
-
Procedure:
-
Turn on the faucet to generate a strong flow of cold water.
-
Slowly pour the solution down the drain.
-
Continue to run water for at least 30 seconds to ensure the solution is thoroughly flushed through the plumbing.
-
-
Rationale: Non-hazardous, water-soluble materials in low concentrations can be safely processed by municipal wastewater treatment facilities.[13]
3. Disposal of Solutions in Organic Solvents:
If this compound is dissolved in a hazardous organic solvent (e.g., DMSO, Pyridine, Methanol, Ethanol), it must be treated as hazardous chemical waste.
-
Procedure:
-
Collect the waste solution in a designated, properly labeled hazardous waste container.
-
The label must clearly identify all constituents of the solution, including the solvent and this compound.
-
Store the container in a designated satellite accumulation area.[13][14]
-
Follow your institution's procedures for hazardous waste pickup.
-
-
Rationale: The hazardous nature of the solvent dictates the disposal method. Mixing non-hazardous and hazardous waste requires the entire mixture to be treated as hazardous.[11]
4. Empty Container Disposal:
-
Procedure:
-
Rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or the organic solvent used).
-
The rinsate from a container that held a solution with a hazardous solvent must be collected as hazardous waste.
-
Once cleaned, deface the label of the original container.
-
Dispose of the clean, empty container in the regular laboratory trash or appropriate recycling bin.
-
Summary of Disposal Guidelines
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Regular Laboratory Trash | Small quantities, in a sealed and labeled container. |
| Aqueous Solution | Sanitary Sewer | Low concentration, neutral pH, flush with plenty of water. |
| Organic Solvent Solution | Hazardous Waste Collection | Segregate based on solvent, use labeled waste containers. |
| Empty Containers | Regular Trash/Recycling | Must be triple-rinsed, and original labels defaced. |
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. acs.org [acs.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling 11-Oxomogroside IV
Disclaimer: No specific Safety Data Sheet (SDS) for 11-Oxomogroside IV is publicly available. The following guidance is based on general laboratory safety protocols for handling non-volatile, powdered chemical compounds of natural origin and information from chemical suppliers. It is imperative to conduct a risk assessment for your specific laboratory conditions and consult with your institution's safety officer.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashes. | To protect eyes from dust particles and potential splashes of solutions. |
| Skin Protection | Nitrile gloves and a standard laboratory coat. | To prevent skin contact with the compound. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If weighing or handling large quantities of powder where dust may be generated, a P2 or N95-rated respirator is recommended. | To prevent inhalation of fine dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure minimal risk. The following workflow outlines the key steps from receiving the compound to its storage.
Caption: Safe handling workflow for this compound.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired this compound powder, and any materials contaminated with the solid compound (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, sealed container labeled as "Chemical Waste."
-
Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled "Chemical Waste" container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste disposal protocols.
Step 2: Waste Storage
-
Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department.
Step 3: Waste Disposal
-
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific procedures and to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
